Product packaging for Fluphenazine Decanoate(Cat. No.:CAS No. 5002-47-1)

Fluphenazine Decanoate

Cat. No.: B1673469
CAS No.: 5002-47-1
M. Wt: 591.8 g/mol
InChI Key: VIQCGTZFEYDQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluphenazine decanoate is a high-potency, first-generation (typical) antipsychotic of the phenothiazine class, widely used in neuroscience and psychiatric research . Its primary research value lies in its role as a long-acting depot formulation, enabling sustained pharmacological intervention in preclinical models . The compound acts primarily as a potent antagonist of postsynaptic dopamine D2 receptors in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways of the brain . This mechanism makes it a critical tool for investigating dopaminergic signaling and its relationship to psychotic behaviors, particularly for studying the positive symptoms of schizophrenia such as hallucinations and delusions . As a depot compound, this compound is characterized by its extended duration of action. Following intramuscular or subcutaneous administration, it is slowly released from the injection site, providing stable plasma concentrations over several weeks . The typical research dosing range is between 12.5 mg and 100 mg, with effects lasting from two to five weeks, making it ideal for long-term studies on chronic psychosis and treatment adherence . Researchers should note its extensive protein binding (greater than 90%) and its long half-life, which ranges from approximately 7 to 14 days or more after multiple injections . When handling this product, researchers must be aware of its adverse effect profile, which is linked to its dopaminergic blockade and other receptor interactions. Key effects to monitor in research models include extrapyramidal symptoms (e.g., akathisia, dystonia, pseudo-parkinsonism, and potentially irreversible tardive dyskinesia), anticholinergic effects, and the rare but serious neuroleptic malignant syndrome . This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3N3O2S B1673469 Fluphenazine Decanoate CAS No. 5002-47-1

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCGTZFEYDQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023069
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-47-1
Record name Fluphenazine decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine decanoate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluphenazine decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical characterization of Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Characterization of Fluphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-acting injectable antipsychotic medication, belonging to the phenothiazine class of drugs.[1][2][3] It is the decanoate ester of fluphenazine, a potent neuroleptic agent.[4] This esterification significantly prolongs the drug's duration of action, making it a cornerstone in the long-term management of chronic schizophrenia.[4][5] this compound functions as a prodrug, which, after intramuscular or subcutaneous administration, is slowly hydrolyzed to release the active moiety, fluphenazine.[2][5] Fluphenazine exerts its therapeutic effect primarily by blocking dopamine D2 receptors in the central nervous system.[5][6]

This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing its physicochemical properties, spectroscopic analysis, and chromatographic methods. It includes detailed experimental protocols and visual workflows to aid researchers in its analysis and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its formulation, handling, and analytical method development.

PropertyValueReference(s)
IUPAC Name 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate[2]
Molecular Formula C₃₂H₄₄F₃N₃O₂S[2][6][7][8]
Molecular Weight 591.77 - 591.8 g/mol [4][6][7][8][9]
CAS Number 5002-47-1[1][2][8]
Appearance Pale yellow to yellow-orange, viscous liquid or a yellow solid/oil.[1][8][10][11][1][8][10][11]
Melting Point 30-32 °C[1][7][11]
Boiling Point 658.1 °C at 760 mmHg (Predicted)[1][7]
Density ~1.15 g/cm³ (Predicted)[1][7]
Solubility Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol, alcohol, ether, benzene, and chloroform.[1][7][8][10][11][1][7][8][10][11]

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of the this compound molecule.

Infrared (IR) Spectroscopy

While specific spectra are not provided in the search results, the IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include:

  • C=O stretch from the decanoate ester group, typically around 1735 cm⁻¹.

  • C-F stretches from the trifluoromethyl group, expected in the 1350-1100 cm⁻¹ region.

  • C-O stretch from the ester group, around 1250-1000 cm⁻¹.

  • Aromatic C=C stretches from the phenothiazine ring system.

  • C-H stretches from the aliphatic chains and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for confirming the chemical structure. The spectrum would show distinct signals for the protons of the decanoate chain, the piperazine ring, the propyl linker, and the aromatic protons of the phenothiazine nucleus. A reference to the ¹H NMR spectrum for this compound is available, confirming its use in identification.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the sensitive detection and quantification of this compound and its metabolites in biological matrices.[13][14][15]

Chromatographic Analysis

Chromatography is the cornerstone for the separation, identification, and quantification of this compound and its related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique due to its high sensitivity and specificity for analyzing this compound, even in complex biological samples like plasma.[13][14][16] Several methods have been developed for its assay.

ColumnMobile PhaseDetectorApplicationReference
Kinetex EVO C18 (L1 packing)Not specifiedNot specifiedAssay and Organic Impurities[17]
Phenomenex C18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (40:60)UV/PDA at 257 nmQuantification of Fluphenazine HCl[18]
Reverse-PhaseAcetonitrile-methanol-0.2 M ammonium acetate (80:10:10)CoulometricSimultaneous assay of this compound and Fluphenazine in plasma[13]
Newcrom R1 (Reverse-Phase)Acetonitrile, Water, and Phosphoric AcidUV, MS-compatible (with formic acid)Separation and Pharmacokinetics[19]
Gas Chromatography (GC)

GC coupled with mass spectrometry (GC-MS) is a highly sensitive method employed to determine the steady-state pharmacokinetic profile of this compound.[14][15] This technique is particularly valuable for its precision in identifying and quantifying the drug in biological samples.[14]

Experimental Protocols

Protocol: HPLC Assay for this compound and Fluphenazine in Plasma

This protocol is adapted from a validated method for the simultaneous determination of this compound and its active metabolite, fluphenazine, in plasma.[13][16]

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions (e.g., 1 mg/mL) of this compound and Fluphenazine free base in absolute methanol.

    • Prepare working standard solutions by diluting the stock solutions with drug-free plasma to achieve a concentration range of 0.25–10 ng/mL.[13] Store at -20°C.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample (or standard), add a suitable internal standard (e.g., perphenazine).

    • Add 5 mL of n-pentane containing 5% ethyl acetate.

    • Vortex mix for 10 minutes to extract the analytes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Acetonitrile-methanol-0.2 M ammonium acetate (80:10:10, v/v/v).[13]

    • Flow Rate: 1.2 mL/min.[13]

    • Injection Volume: 50 µL.

    • Detection: Coulometric or UV detector set to an appropriate wavelength (e.g., 257 nm).[13][18]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks for this compound and Fluphenazine based on their retention times compared to the standards.

    • Quantify the concentrations using a calibration curve generated from the standard solutions. The method has shown linearity in the 0.25 to 10 ng/mL range.[13][16]

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of Fluphenazine, which can be adapted for this compound, based on described methodologies.[20]

  • Prepare a standard solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Acidic Hydrolysis: Mix the drug solution with 0.1N HCl and keep for 24 hours. Neutralize with 0.1N NaOH.[20]

  • Basic Hydrolysis: Mix the drug solution with 0.1N NaOH and keep for 24 hours. Neutralize with 0.1N HCl.[20]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) for 24 hours.[20]

  • Thermal Degradation: Expose the solid drug powder to heat (e.g., 40-60°C) in a hot air oven for 24 hours, then prepare a solution.[20]

  • Photolytic Degradation: Expose the drug solution to direct sunlight or a UV lamp for a defined period.

  • Analysis: Analyze all treated samples, along with an untreated control, using a stability-indicating HPLC method (as described above). Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to the control.

Visualizations

Metabolic Pathway of this compound

G cluster_admin Administration cluster_circulation Systemic Circulation cluster_metabolism Liver Metabolism FD_Admin This compound (IM/SC Injection) FD_Prodrug This compound (Prodrug) FD_Admin->FD_Prodrug Slow Absorption Fluphenazine Fluphenazine (Active Drug) FD_Prodrug->Fluphenazine Hydrolysis by Esterase Enzymes Metabolites Inactive Metabolites (e.g., Fluphenazine Sulfoxide, 7-Hydroxyfluphenazine) Fluphenazine->Metabolites CYP2D6 Mediated Oxidation & Sulfoxidation G start Start: Plasma Sample extraction Liquid-Liquid Extraction (Analyte + IS) start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Coulometric) separation->detection analysis Data Analysis: Quantification detection->analysis end End: Concentration Report analysis->end G Fluphenazine Fluphenazine Reaction Esterification Reaction Fluphenazine->Reaction DecanoicAcid Decanoic Acid DecanoicAcid->Reaction Product This compound Reaction->Product Enzyme Enzyme Catalyst (Lipase B Candida antarctica) Enzyme->Reaction Solvent Solvent (Diethyl Ether) Solvent->Reaction

References

In Vitro Binding Affinity of Fluphenazine to Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluphenazine, the active metabolite of the long-acting antipsychotic Fluphenazine Decanoate, exerts its therapeutic effects primarily through antagonism of dopamine receptors. Understanding the specific binding affinities of Fluphenazine to various dopamine receptor subtypes is crucial for elucidating its mechanism of action and guiding the development of novel antipsychotics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluphenazine to dopamine receptors, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows. It is important to note that in vitro binding studies are conducted with Fluphenazine, as this compound is a prodrug that requires in vivo hydrolysis to become active.

Quantitative Binding Affinity of Fluphenazine at Dopamine Receptors

The following table summarizes the equilibrium dissociation constants (Ki) of Fluphenazine for the five human dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeKi (nM)Reference
Dopamine D1 2.3
Dopamine D2 0.4
Dopamine D3 1.4
Dopamine D4 7.1
Dopamine D5 25

Experimental Protocols for In Vitro Binding Assays

The determination of Ki values for Fluphenazine at dopamine receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of Fluphenazine to displace a radiolabeled ligand with known affinity for a specific receptor subtype. Below are detailed methodologies for assays targeting D1 and D2-like dopamine receptors.

Dopamine D2 Receptor Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of Fluphenazine for the D2 dopamine receptor using [3H]-Spiperone, a high-affinity antagonist radioligand.

2.1.1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Competitor: Fluphenazine hydrochloride.

  • Non-specific Binding Determiner: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Cell Harvester.

  • Scintillation Counter.

2.1.2. Membrane Preparation

  • Culture HEK-293 or CHO cells expressing the human D2 receptor to confluence.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2.1.3. Binding Assay Procedure

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]-Spiperone (typically at or near its Kd, e.g., 0.2-0.5 nM).

    • Varying concentrations of Fluphenazine (e.g., 10^-11 to 10^-5 M).

    • For total binding wells, add vehicle instead of Fluphenazine.

    • For non-specific binding wells, add a high concentration of (+)-butaclamol or haloperidol (e.g., 10 µM).

    • Add the cell membrane preparation (typically 20-50 µg of protein per well).

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

2.1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Fluphenazine concentration.

  • Determine the IC50 value (the concentration of Fluphenazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D1 Receptor Competition Binding Assay

This protocol describes a method for assessing the binding affinity of Fluphenazine for the D1 dopamine receptor using [3H]-SCH23390, a selective D1 antagonist radioligand.

2.2.1. Materials and Reagents

  • Cell Line: HEK-293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [3H]-SCH23390.

  • Competitor: Fluphenazine hydrochloride.

  • Non-specific Binding Determiner: SKF-83566 or a high concentration of unlabeled SCH23390 (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

2.2.2. Membrane Preparation and Binding Assay Procedure

The membrane preparation and binding assay procedures are analogous to those described for the D2 receptor assay (Sections 2.1.2 and 2.1.3), with the substitution of [3H]-SCH23390 as the radioligand and a D1-selective compound for determining non-specific binding.

2.2.3. Data Analysis

Data analysis is performed as described for the D2 receptor assay (Section 2.1.4) to determine the IC50 and subsequently the Ki value of Fluphenazine for the D1 receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow.
Dopamine Receptor Signaling Pathways

This diagram depicts the canonical signaling pathways for D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Fluphenazine acts as an antagonist at these receptors, blocking the downstream effects of dopamine.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) Dopamine_D1 Dopamine D1_Receptor D1/D5 Receptor Dopamine_D1->D1_Receptor Gs Gs protein D1_Receptor->Gs AC_D1 Adenylate Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA Protein Kinase A cAMP_D1->PKA activates Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA->Cellular_Response_D1 Fluphenazine_D1 Fluphenazine (Antagonist) Fluphenazine_D1->D1_Receptor blocks Dopamine_D2 Dopamine D2_Receptor D2/D3/D4 Receptor Dopamine_D2->D2_Receptor Gi Gi protein D2_Receptor->Gi AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 production decreased Cellular_Response_D2 Cellular Response (e.g., inhibition of neurotransmitter release) cAMP_D2->Cellular_Response_D2 Fluphenazine_D2 Fluphenazine (Antagonist) Fluphenazine_D2->D2_Receptor blocks

Dopamine Receptor Signaling Pathways.

Conclusion

The data and protocols presented in this guide underscore the high affinity of Fluphenazine for D2-like dopamine receptors, which is consistent with its mechanism of action as a potent antipsychotic. The detailed methodologies provided herein offer a foundation for researchers to conduct their own in vitro binding studies to further characterize the pharmacological profile of Fluphenazine and other novel compounds targeting the dopaminergic system. The visualization of experimental workflows and signaling pathways serves to contextualize this data, providing a comprehensive resource for professionals in the field of neuropharmacology and drug development.

An In-depth Technical Guide to the Enzymatic Hydrolysis of Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine decanoate, a long-acting injectable antipsychotic, relies on enzymatic hydrolysis for its therapeutic efficacy. This technical guide provides a comprehensive overview of the conversion of this compound to its active moiety, fluphenazine. This document details the enzymatic processes, experimental protocols for in vitro analysis, and quantitative data on the hydrolysis reaction. The information presented is intended to support research, development, and quality control activities related to this critical prodrug activation.

Introduction

This compound is a prodrug designed for sustained release, offering a significant advantage in the management of chronic psychosis by improving patient compliance. The decanoate ester renders the molecule more lipophilic, allowing it to form a depot in muscle tissue upon intramuscular injection. The gradual release of the active drug, fluphenazine, is controlled by its slow hydrolysis, a reaction catalyzed by endogenous esterases. Understanding the kinetics and conditions of this enzymatic conversion is paramount for predicting its pharmacokinetic profile and ensuring therapeutic efficacy.

Carboxylesterases (CEs), a family of serine hydrolases, are primarily responsible for the hydrolysis of a wide range of ester-containing drugs, including this compound. These enzymes are abundant in various tissues, with human carboxylesterase 1 (hCE1) being highly expressed in the liver and human carboxylesterase 2 (hCE2) predominantly found in the intestine. The enzymatic action cleaves the ester bond, releasing fluphenazine and decanoic acid, which are then absorbed into the systemic circulation.

This guide will delve into the technical aspects of the enzymatic hydrolysis of this compound, providing detailed methodologies and quantitative data to aid researchers in their investigations.

Enzymatic Hydrolysis Pathway

The conversion of this compound to fluphenazine is a one-step enzymatic hydrolysis reaction. The process is catalyzed by carboxylesterases, which facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage.

G cluster_0 Enzymatic Hydrolysis of this compound FD This compound (Prodrug) Enzyme Carboxylesterase (e.g., Porcine Liver Esterase) FD->Enzyme Substrate Binding FP Fluphenazine (Active Drug) DA Decanoic Acid Enzyme->FP Product Release Enzyme->DA Product Release H2O H₂O H2O->Enzyme Nucleophilic Attack G cluster_workflow Experimental Workflow: In Vitro Hydrolysis prep 1. Prepare Solutions (Substrate, Enzyme, Buffer) reaction 2. Set up Enzymatic Reaction (Incubate at 37°C) prep->reaction sampling 3. Collect Samples at Different Time Points reaction->sampling termination 4. Terminate Reaction (Add Acetonitrile) sampling->termination centrifuge 5. Centrifuge to Remove Protein termination->centrifuge hplc 6. Analyze Supernatant by HPLC centrifuge->hplc data 7. Quantify Products & Analyze Data hplc->data

The Genesis and Evolution of a Long-Acting Antipsychotic: A Technical Guide to Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate stands as a significant milestone in the management of chronic schizophrenia and other psychotic disorders. As a long-acting injectable (LAI) formulation, it revolutionized treatment by addressing the critical issue of medication non-adherence, a major factor in relapse and rehospitalization. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound, tailored for an audience of researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its efficacy and safety, presenting quantitative data in a structured format and detailing key experimental methodologies.

Discovery and Development: A Historical Perspective

The journey to this compound began with the broader development of phenothiazine antipsychotics. Following the discovery of chlorpromazine's antipsychotic properties in the 1950s, research efforts focused on synthesizing more potent derivatives with improved side-effect profiles. Fluphenazine, a piperazine-substituted phenothiazine, emerged from this research as a highly potent antipsychotic.

The development of long-acting injectable antipsychotics was a crucial advancement aimed at improving treatment adherence in patients with chronic schizophrenia. The first of these, fluphenazine enanthate, was introduced in 1966, followed by this compound in 1968, developed under the initiative of G.R. Daniel at Squibb & Sons. The principle behind these "depot" injections was the esterification of the parent drug, fluphenazine, with a fatty acid. This chemical modification increased the lipophilicity of the compound, causing it to be slowly released from the oily vehicle at the intramuscular injection site and subsequently hydrolyzed by plasma esterases to release the active fluphenazine over an extended period.

Development Timeline

This compound Development Timeline 1950s 1950s: Discovery of Chlorpromazine's Antipsychotic Properties 1959 1959: Fluphenazine Synthesized and Introduced 1950s->1959 Discovery of Phenothiazines 1966 1966: First LAI, Fluphenazine Enanthate, Developed 1959->1966 Fluphenazine Introduced 1968 1968: this compound Introduced 1966->1968 Fluphenazine Enanthate (LAI) Present Present: Continued Use in Schizophrenia Management 1968->Present This compound Introduced

Caption: A timeline highlighting the key milestones in the development of this compound.

Synthesis of this compound

The synthesis of this compound involves the esterification of fluphenazine with decanoic acid. Traditional methods often utilize decanoyl chloride, a reactive and corrosive reagent. More recent "green" chemistry approaches have explored enzymatic synthesis to create a more environmentally friendly and atom-economical process.

Experimental Protocol: Enzymatic Synthesis of this compound

A recently developed green synthesis method utilizes the enzyme Lipase B from Candida antarctica (CALB) as a catalyst.[1]

Materials:

  • Fluphenazine

  • Decanoic acid

  • Lipase B Candida antarctica (CALB)

  • Diethyl ether

  • Silica gel for thin-layer chromatography (TLC)

  • Ethyl acetate

  • Toluene

Procedure:

  • Fluphenazine (2g, 0.00457 moles) is dissolved in diethyl ether (30ml) at 25-30°C with stirring for 15 minutes until a clear solution is obtained.[1]

  • To this solution, decanoic acid (0.79g, 0.00457 mol) and CALB enzyme (1g) are added.[1]

  • The resulting suspension is stirred at the same temperature.

  • The progress of the reaction is monitored by TLC using a mobile phase of 50% ethyl acetate in toluene.[1]

  • After 24 hours, or upon reaction completion as indicated by TLC, the reaction mixture is filtered.

  • The filtrate is distilled to yield the crude product.

  • For analytical purposes, the product can be further purified by column chromatography on silica gel using 30% ethyl acetate in toluene as the mobile phase.[1]

Synthesis Workflow

This compound Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Fluphenazine Fluphenazine Esterification Enzymatic Esterification in Diethyl Ether Fluphenazine->Esterification Decanoic_Acid Decanoic Acid Decanoic_Acid->Esterification CALB Lipase B (Candida antarctica) CALB->Esterification Fluphenazine_Decanoate This compound Esterification->Fluphenazine_Decanoate

Caption: Workflow of the enzymatic synthesis of this compound.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine, the active moiety of this compound, exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This pathway is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are coupled to inhibitory G proteins (Gαi/o).[3][4] When dopamine binds to the D2 receptor, it activates the G protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates the phosphorylation of various downstream proteins involved in neuronal excitability and gene expression. Fluphenazine, by acting as an antagonist, blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade and reducing dopaminergic neurotransmission.

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Fluphenazine Fluphenazine Fluphenazine->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Leads to

Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of fluphenazine.

Pharmacokinetics of this compound

The esterification of fluphenazine with decanoic acid dramatically alters its pharmacokinetic profile, enabling its long-acting formulation.

ParameterDescriptionValue
Administration Intramuscular injection-
Absorption Slow release from oily depot-
Metabolism Hydrolysis by plasma esterases to active fluphenazine-
Half-life 6.8 to 9.6 days after a single injection; increases to 14.3 days with repeated injections
Time to Peak Plasma Concentration Approximately 24 hours after injection
Duration of Action 2 to 4 weeks

Data compiled from multiple sources.

Experimental Protocol: Measurement of Fluphenazine Plasma Concentration

The quantification of fluphenazine in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography/mass spectrometry (GC/MS) are sensitive methods for this purpose.[5][6][7]

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) [5]

  • Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate fluphenazine from plasma proteins and other endogenous components.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer, is used to separate fluphenazine from other compounds.

  • Electrochemical Detection: An electrochemical detector is used to quantify the fluphenazine. This detector measures the current generated by the oxidation or reduction of the analyte as it passes through the detector cell, providing high sensitivity and selectivity.

  • Quantification: The concentration of fluphenazine in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations of fluphenazine. The lower limit of quantification for this assay is typically around 0.05 ng/mL.[5]

Clinical Efficacy and Safety: Evidence from Key Studies

The clinical development of this compound involved numerous trials to establish its efficacy in preventing relapse in patients with schizophrenia and to characterize its safety profile.

Key Clinical Trial Data
Study DesignComparatorKey Findings
Double-blind, placebo-controlledPlaceboSignificantly lower relapse rates with this compound compared to placebo in long-term treatment.
Double-blind, active-controlledOral antipsychoticsSimilar efficacy in preventing relapse. Some studies suggest a lower incidence of extrapyramidal symptoms with this compound.[8]
Dose-ranging studiesDifferent doses of this compoundEfficacy is dose-dependent, with a balance needed to minimize side effects.
Experimental Protocols: Clinical Assessment Scales

Clinical trials of antipsychotics rely on standardized rating scales to assess psychopathology and side effects.

1. Brief Psychiatric Rating Scale (BPRS):

  • Purpose: To assess the severity of a range of psychiatric symptoms.

  • Administration: A semi-structured interview conducted by a trained clinician. The scale consists of 18-24 items, each rated on a 7-point Likert scale from "not present" to "extremely severe."[9][10][11] The assessment is based on the patient's self-report and the clinician's observations over the preceding 2-3 days.[9][10]

  • Scoring: The scores for each item are summed to produce a total score, which is used to track changes in symptom severity over time.[9]

2. Abnormal Involuntary Movement Scale (AIMS):

  • Purpose: To detect and quantify tardive dyskinesia, a potential side effect of long-term antipsychotic use.[12][13][14][15][16]

  • Administration: A clinician observes the patient for involuntary movements in various body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk) while the patient is at rest and performing specific activation procedures.[12][13][15] Each of the 12 items is rated on a 5-point scale.[13]

  • Scoring: A total score is calculated from the first 7 items. A rating of 2 or higher on any of the first 7 items is generally considered indicative of tardive dyskinesia.[14]

3. Simpson-Angus Scale (SAS):

  • Purpose: To assess drug-induced parkinsonism (extrapyramidal symptoms).[8][17][18]

  • Administration: A clinician rates 10 items related to parkinsonian symptoms, including gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[8][19] Each item is scored on a 5-point scale from 0 (normal) to 4 (most severe).[8][17]

  • Scoring: The total score is the sum of the individual item scores, providing a quantitative measure of the severity of extrapyramidal side effects.[8]

Conclusion

This compound represents a pivotal development in the history of antipsychotic medication. Its long-acting formulation, achieved through a simple yet elegant chemical modification, has had a profound impact on the long-term management of schizophrenia by improving medication adherence. Understanding its history, synthesis, mechanism of action, and the methodologies used to evaluate its efficacy and safety provides a comprehensive framework for researchers and clinicians working in the field of psychopharmacology and drug development. The principles underlying the development of this compound continue to inform the creation of new long-acting injectable antipsychotics, highlighting its enduring legacy in the quest for more effective and patient-centered treatments for severe mental illness.

References

Methodological & Application

Application Note: Quantitative Analysis of Fluphenazine Decanoate in Human Plasma by HPLC with Coulometric Detection

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Introduction

Fluphenazine decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia. Monitoring its concentration in plasma, along with its active metabolite fluphenazine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a highly sensitive and specific high-performance liquid chromatography (HPLC) method coupled with coulometric detection for the simultaneous quantification of this compound and fluphenazine in human plasma. The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, providing chromatograms with minimal interference from endogenous plasma components and allowing for the full utilization of the coulometric detector's high sensitivity.[1][2]

Principle

The method employs reversed-phase HPLC to separate this compound, fluphenazine, and an internal standard (perphenazine) from extracted plasma samples. The separated analytes are then detected by a multi-channel coulometric detector. A guard cell is used to pre-oxidize potential interferences, while a dual-electrode analytical cell is set at specific potentials to selectively oxidize and detect the target compounds, ensuring high sensitivity and specificity.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of clinical chemistry, pharmacology, and drug development who are involved in the bioanalysis of antipsychotic drugs.

Performance Characteristics

The method has been validated for its sensitivity, linearity, and precision, demonstrating its suitability for the reliable quantification of this compound and fluphenazine in plasma.

Table 1: Method Validation Parameters [1][2]

ParameterThis compoundFluphenazine
Limit of Detection (LOD)0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ)0.25 ng/mL0.25 ng/mL
Linearity Range0.25 - 10 ng/mL0.25 - 10 ng/mL
Correlation Coefficient (r²)0.9950.996
Inter-assay Variation (CV%)< 10%< 10%
Intra-assay Variation (CV%)< 10%< 10%

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • Fluphenazine dihydrochloride (Reference Standard)

  • Perphenazine (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Acetone (Reagent Grade)

  • Cyclohexane (HPLC Grade)

  • Ethyl acetate (HPLC Grade)

  • Hydrochloric acid (Reagent Grade)

  • Sodium hydroxide (Reagent Grade)

  • Ammonium acetate (HPLC Grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma

2. Standard and Sample Preparation

2.1. Preparation of Stock and Standard Solutions [1]

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, fluphenazine, and perphenazine in absolute methanol. These solutions are stable for at least one month when stored at -20°C.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol.

  • Calibration Standards (0.25 - 10 ng/mL): Prepare calibration standards daily by spiking drug-free plasma with appropriate volumes of the working standard solutions.

2.2. Sample Preparation Protocol [1]

  • To 1.0 mL of plasma sample (or calibration standard/quality control sample) in a borosilicate glass tube, add 100 µL of the internal standard solution (perphenazine, 10 ng).

  • Vortex the sample for 5 seconds.

  • Add 3.0 mL of an acetone-methanol (1:1, v/v) mixture to deproteinize the sample.

  • Sonicate the mixture for 10 minutes.

  • Add 6.0 mL of cyclohexane containing 5% ethyl acetate.

  • Cap the tube and mix on a shaker for 10 minutes.

  • Allow the layers to separate for 5 minutes at room temperature.

  • Transfer the upper organic layer to a clean glass tube containing 1.2 mL of 0.3 M HCl for back-extraction.

  • Mix for 10 minutes, then centrifuge to separate the layers.

  • Discard the upper organic layer.

  • Add a sufficient amount of 1 M NaOH to the aqueous layer to make it basic, followed by the addition of 3.0 mL of n-pentane containing 5% ethyl acetate.

  • Mix for 10 minutes, then transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness at 65°C under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile.

  • Inject 90 µL onto the HPLC system.

3. HPLC and Detector Conditions

Table 2: HPLC and Coulometric Detector Parameters

ParameterSetting
HPLC System
PumpWaters Model 590 or equivalent
InjectorRheodyne 7215 valve with a 200 µL loop or equivalent
ColumnC8, 3 µm, 15 cm x 4.6 mm I.D.
Mobile PhaseAcetonitrile, methanol, and 0.1 M ammonium acetate buffer
Flow Rate1.2 mL/min[1]
Injection Volume90 µL[1]
Coulometric Detector
ModelESA Coulochem Model 5100A or equivalent[3]
Guard CellModel 5020, set at +1.00 V[3]
Analytical CellModel 5010 High-Sensitivity Cell[3]
Electrode 1 Potential+0.50 V[3]
Electrode 2 Potential+0.75 V[3]

Visualizations

Diagram 1: Sample Preparation Workflow

G plasma 1. Plasma Sample (1 mL) + Internal Standard (100 µL) deproteinize 2. Add Acetone-Methanol (3 mL) & Sonicate plasma->deproteinize extract1 3. Add Cyclohexane/Ethyl Acetate (6 mL) & Mix deproteinize->extract1 separate1 4. Separate Organic Layer extract1->separate1 back_extract 5. Back-extract with HCl (1.2 mL) separate1->back_extract separate2 6. Discard Organic Layer back_extract->separate2 basify 7. Basify Aqueous Layer with NaOH separate2->basify extract2 8. Extract with n-Pentane/Ethyl Acetate (3 mL) basify->extract2 separate3 9. Separate Organic Layer extract2->separate3 evaporate 10. Evaporate to Dryness separate3->evaporate reconstitute 11. Reconstitute in Acetonitrile (100 µL) evaporate->reconstitute inject 12. Inject into HPLC (90 µL) reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of this compound from plasma.

Diagram 2: Analytical Workflow

G cluster_hplc HPLC System cluster_detector Coulometric Detector injector Injector column C8 Column injector->column guard_cell Guard Cell (+1.00 V) column->guard_cell Mobile Phase 1.2 mL/min analytical_cell Analytical Cell (E1: +0.50 V, E2: +0.75 V) guard_cell->analytical_cell data_system Data Acquisition System analytical_cell->data_system

References

Application Note: Validated LC-MS/MS Method for the Quantification of Fluphenazine Decanoate in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Fluphenazine Decanoate in tissue samples. The protocol provides a comprehensive guide for tissue homogenization, sample extraction, and chromatographic analysis. The method has been validated according to industry standards, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended to guide researchers in preclinical and clinical studies requiring the measurement of this compound concentrations in tissue matrices.

Introduction

This compound is a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1] Its long-acting nature is due to the decanoate ester, which is slowly hydrolyzed in the body to release the active moiety, fluphenazine.[1] Quantifying the concentration of the parent ester in various tissues is crucial for understanding its distribution, accumulation, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This application note describes a highly sensitive and specific LC-MS/MS method for determining this compound concentrations in tissue. The method employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes tandem mass spectrometry for detection, ensuring high selectivity and accuracy.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Fluphenazine-d4 Decanoate (or other suitable internal standard - IS)

  • Acetonitrile, Methanol, and Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade)

  • Formic acid and Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control tissue matrix (e.g., rat brain, liver)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm, or equivalent.[4]

  • Tissue Homogenizer: Bead beater or rotor-stator homogenizer

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue into a homogenization tube.

    • Add 400 µL of cold PBS (pH 7.4).

    • Homogenize the tissue until a uniform suspension is achieved.

  • Extraction:

    • Pipette 100 µL of the tissue homogenate into a 2 mL microcentrifuge tube.

    • Add 25 µL of the IS working solution (e.g., 100 ng/mL).

    • Add 50 µL of 1 M Sodium Carbonate to basify the sample.

    • Add 1 mL of Methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex mix for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (~900 µL) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.

ParameterSetting
LC Parameters
ColumnWaters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min.
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive[5]
MRM Transition (Analyte)Q1: 592.3 -> Q3: 313.2 (Quantifier), Q3: 143.1 (Qualifier) (Note: m/z values are illustrative)
MRM Transition (IS)Q1: 596.3 -> Q3: 317.2 (Quantifier) (Note: m/z values are illustrative)
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V

Method Validation

The bioanalytical method was validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Specificity

Specificity was assessed by analyzing blank tissue homogenate from six different sources. No significant interfering peaks were observed at the retention times of this compound or the internal standard.

Linearity and Range

The method was linear over the concentration range of 0.25 ng/mL to 250 ng/mL in tissue homogenate. The calibration curve was constructed using a weighted (1/x²) linear regression.

ParameterResult
Calibration Range (ng/mL)0.25 - 250
Regression ModelWeighted (1/x²)
Correlation Coefficient (r²)> 0.995
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.258.5%-4.2%9.8%-3.5%
LQC0.756.1%2.8%7.5%3.1%
MQC754.5%1.5%5.2%1.9%
HQC2003.8%-1.1%4.9%-0.8%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.7588.2%95.7%
HQC20091.5%98.1%
Recovery was consistent and the matrix effect was minimal.
Stability

The stability of this compound was evaluated under various conditions.[7]

Stability ConditionDurationResult
Bench-top (Room Temp)6 hoursStable (<10% deviation)
Freeze-Thaw (at -80°C)3 cyclesStable (<12% deviation)
Long-term Storage (at -80°C)30 daysStable (<8% deviation)[7]
Post-preparative (Autosampler at 4°C)24 hoursStable (<7% deviation)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Tissue 1. Weigh Tissue Sample Homogenize 2. Homogenize in PBS Tissue->Homogenize Spike 3. Spike with Internal Standard Homogenize->Spike Extract 4. Liquid-Liquid Extraction (MTBE) Spike->Extract Evaporate 5. Evaporate to Dryness Extract->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 7. Inject into LC-MS/MS System Reconstitute->LCMS Integrate 8. Integrate Peak Areas LCMS->Integrate Calculate 9. Calculate Concentration Integrate->Calculate G cluster_performance Performance Characteristics cluster_sample_effects Sample-Related Effects Validation Method Validation Core Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability G Fluphenazine Fluphenazine D2R Dopamine D2 Receptor Fluphenazine->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

Application Notes and Protocols for Testing Fluphenazine Decanoate Efficacy in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of established animal models of schizophrenia to test the efficacy of Fluphenazine Decanoate, a long-acting injectable antipsychotic. Detailed protocols for model induction, drug administration, and behavioral assessment are provided to facilitate the design and execution of preclinical studies.

Introduction

This compound is a first-generation antipsychotic medication belonging to the phenothiazine class.[1][2] Its primary therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the brain's dopaminergic pathways.[2][3] By blocking these receptors, this compound reduces the excessive dopaminergic transmission associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] The decanoate ester formulation allows for a slow, sustained release of the active drug, fluphenazine, making it suitable for long-term maintenance therapy in patients with chronic schizophrenia.[2][3]

Animal models are indispensable tools for investigating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel and existing antipsychotic drugs. This document focuses on two widely used and validated rodent models: the neurodevelopmental Neonatal Ventral Hippocampal Lesion (NVHL) model and the pharmacological MK-801 induced model.

Animal Models of Schizophrenia

Neonatal Ventral Hippocampal Lesion (NVHL) Model

The NVHL model is a neurodevelopmental model that recapitulates many of the behavioral and neuropathological features of schizophrenia.[4] Lesioning the ventral hippocampus in early postnatal development leads to behavioral abnormalities that emerge in adulthood, mirroring the typical onset of schizophrenia in late adolescence or early adulthood.

MK-801 Induced Model

The MK-801 model is a pharmacological model based on the glutamate hypofunction theory of schizophrenia. MK-801 is a non-competitive antagonist of the NMDA receptor.[5] Acute or chronic administration of MK-801 in rodents induces a range of behavioral abnormalities, including hyperlocomotion and deficits in sensorimotor gating, which are analogous to the positive and cognitive symptoms of schizophrenia, respectively.[6]

Behavioral Assays for Efficacy Testing

Locomotor Activity Test

This test is a simple and reliable method for assessing spontaneous motor activity in an open field. Hyperlocomotion in rodent models is considered an analogue of the psychomotor agitation observed in some patients with schizophrenia.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are consistently observed in patients with schizophrenia and are recapitulated in various animal models.[7] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Experimental Protocols

Protocol 1: Induction of the Neonatal Ventral Hippocampal Lesion (NVHL) in Rats

Materials:

  • Pregnant Sprague-Dawley rats (timed pregnancy)

  • Ibotenic acid solution (10 µg/µL in artificial cerebrospinal fluid - aCSF)

  • Stereotaxic apparatus adapted for neonatal pups

  • Anesthetic (e.g., isoflurane or hypothermia)

  • Microsyringe pump and Hamilton syringes

  • Heating pad

Procedure:

  • On postnatal day 7 (P7), anesthetize the rat pups.

  • Place the pup in the stereotaxic apparatus.

  • Make a midline incision in the scalp to expose the skull.

  • Using a Hamilton syringe, bilaterally infuse 0.3 µL of ibotenic acid solution into the ventral hippocampus at the following coordinates relative to bregma: Anterior-Posterior (AP): -3.0 mm, Medial-Lateral (ML): ±3.5 mm, Dorsal-Ventral (DV): -5.0 mm.

  • Infuse the solution at a rate of 0.15 µL/min.

  • Leave the injection needle in place for 2 minutes post-infusion to allow for diffusion.

  • Suture the incision and allow the pup to recover on a heating pad before returning to the dam.

  • Sham-operated control animals should undergo the same procedure with an infusion of aCSF instead of ibotenic acid.

  • Allow animals to mature to adulthood (postnatal day 56 or older) before behavioral testing.

Protocol 2: Induction of the MK-801 Model in Rats

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • MK-801 (Dizocilpine) solution (dissolved in saline)

  • Saline solution (0.9% NaCl)

Procedure:

  • Habituate the rats to the testing environment for at least 30 minutes prior to injection.

  • For acute models, administer a single intraperitoneal (i.p.) injection of MK-801 at a dose of 0.1 to 0.5 mg/kg.[8]

  • For chronic models, administer daily i.p. injections of MK-801 for a period of 7-14 days.

  • Control animals should receive an equivalent volume of saline.

  • Behavioral testing is typically conducted 30 minutes post-injection.

Protocol 3: Administration of this compound in Rats

Materials:

  • This compound solution (25 mg/mL)

  • Sesame oil (for dilution if necessary)

  • 21-gauge needles and syringes

Procedure:

  • For long-acting treatment, administer this compound via deep intramuscular (IM) injection into the gluteal muscle or subcutaneously (SC).

  • A common preclinical dose for long-acting studies is in the range of 6.25 to 25 mg every 2-3 weeks. A conversion ratio from oral fluphenazine hydrochloride to the decanoate formulation is approximately 12.5 mg of decanoate every three weeks for every 10 mg of the hydrochloride form daily.[9]

  • The injection volume should be adjusted based on the animal's weight.

  • Treatment should commence prior to or concurrently with the induction of the schizophrenia model, or after the establishment of behavioral deficits, depending on the study design (prophylactic vs. therapeutic).

Protocol 4: Locomotor Activity Test

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimate the animal to the testing room for at least 30-60 minutes.

  • Clean the arena with 70% ethanol and allow it to dry completely.

  • Gently place the animal in the center of the arena.

  • Record locomotor activity for a predefined period, typically 30-60 minutes.

  • Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.

  • Clean the arena thoroughly between each animal.

Protocol 5: Prepulse Inhibition (PPI) Test

Materials:

  • Acoustic startle reflex testing system with a sound-attenuating chamber.

  • Animal holder.

Procedure:

  • Acclimate the animal to the testing room for at least 30 minutes.

  • Place the animal in the holder within the startle chamber.

  • Allow for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse + pulse trials: A weak, non-startling prepulse (e.g., 73, 76, or 82 dB white noise for 20 ms) presented 30-120 ms before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Measure the startle response (amplitude of the whole-body flinch) for each trial.

  • Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100]

Data Presentation

Quantitative Data Summary

While direct, head-to-head comparative studies of this compound in both the NVHL and MK-801 models with standardized reporting are limited, the following tables represent the expected outcomes based on the known pharmacology of D2 antagonists. The data presented are illustrative and should be replaced with actual experimental findings.

Table 1: Effect of this compound on MK-801-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle + Saline-1500 ± 150
Vehicle + MK-8010.34500 ± 300
This compound + MK-8016.253200 ± 250*
This compound + MK-80112.52100 ± 200**
This compound + MK-801251600 ± 160***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group.

Table 2: Effect of this compound on Prepulse Inhibition (PPI) Deficits in the NVHL Model

Treatment GroupPrepulse Intensity (dB above background)% PPI (Mean ± SEM)
Sham + Vehicle435 ± 4
855 ± 5
1670 ± 6
NVHL + Vehicle415 ± 3
830 ± 4
1645 ± 5
NVHL + this compound (12.5 mg)428 ± 4*
848 ± 5
1662 ± 6

*p<0.05, **p<0.01 compared to NVHL + Vehicle group.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi_protein Gi Protein (αβγ subunits) D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Fluphenazine Fluphenazine Decanoate Fluphenazine->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

G cluster_NVHL NVHL Model Workflow cluster_MK801 MK-801 Model Workflow P7 Postnatal Day 7: NVHL Surgery (Ibotenic Acid Lesion) Maturity Maturation to Adulthood (PND >56) P7->Maturity FD_Admin_N This compound Administration (IM/SC) Maturity->FD_Admin_N Behavior_N Behavioral Testing (PPI, Locomotor Activity) FD_Admin_N->Behavior_N Acclimation_M Acclimation of Adult Rats FD_Admin_M This compound Administration (IM/SC) Acclimation_M->FD_Admin_M MK801_Admin MK-801 Administration (i.p.) FD_Admin_M->MK801_Admin Behavior_M Behavioral Testing (Locomotor Activity, PPI) MK801_Admin->Behavior_M

Caption: Experimental Workflows for NVHL and MK-801 Models.

G cluster_Models Animal Models cluster_Drug Drug Treatment cluster_Assays Behavioral Assays cluster_Outcome Expected Outcome Topic Animal Models of Schizophrenia for Testing this compound Efficacy NVHL Neonatal Ventral Hippocampal Lesion (NVHL) Topic->NVHL MK801 MK-801 Induced Topic->MK801 Fluphenazine This compound (Long-acting D2 Antagonist) NVHL->Fluphenazine MK801->Fluphenazine Locomotion Locomotor Activity Fluphenazine->Locomotion PPI Prepulse Inhibition (PPI) Fluphenazine->PPI Outcome Reversal of Schizophrenia-like Phenotypes Locomotion->Outcome PPI->Outcome

Caption: Logical Relationship of Core Components in Preclinical Efficacy Testing.

References

Application Notes & Protocols: Measuring Dopamine Release with In Vivo Microdialysis Following Fluphenazine Decanoate Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluphenazine Decanoate is a long-acting, injectable antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effect is largely attributed to its function as an antagonist at dopamine D2 receptors.[1][2] By blocking these receptors, particularly the presynaptic autoreceptors, Fluphenazine modulates dopaminergic neurotransmission.[1] Understanding the precise in vivo pharmacodynamic effects of this compound on dopamine release is crucial for drug development professionals and researchers aiming to refine antipsychotic therapies and comprehend their neurological impact.

In vivo microdialysis is a powerful and widely used technique for monitoring the concentration of endogenous substances in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3] This method allows for the continuous collection of neurotransmitters like dopamine, providing a real-time window into the neurochemical changes induced by pharmacological agents. When coupled with a highly sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it is possible to quantify even minute fluctuations in dopamine levels.

These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to measure dopamine release in the rat striatum following the administration of this compound.

Mechanism of Action: Fluphenazine and Dopamine Release

Fluphenazine acts as a potent antagonist at dopamine D2 receptors. Presynaptic D2 receptors function as autoreceptors, which, when activated by dopamine in the synapse, initiate a negative feedback loop that inhibits further dopamine synthesis and release. By blocking these autoreceptors, Fluphenazine disrupts this feedback mechanism. This disinhibition is hypothesized to lead to an increase in the firing rate of dopaminergic neurons and a subsequent surge in extracellular dopamine concentrations. This initial increase is a key pharmacodynamic marker of D2 receptor antagonist engagement.

G Fluphenazine's Mechanism of Action on Dopamine Release cluster_0 Presynaptic Dopamine Neuron DA_synthesis Dopamine Synthesis DA_vesicle Dopamine Vesicles DA_synthesis->DA_vesicle Packaging DA_synapse Extracellular Dopamine DA_vesicle->DA_synapse Release D2_post Postsynaptic D2 Receptor DA_synapse->D2_post Signal D2_auto Presynaptic D2 Autoreceptor DA_synapse->D2_auto D2_auto->DA_synthesis Inhibits (-) Fluphenazine Fluphenazine Fluphenazine->D2_post Blocks Fluphenazine->D2_auto Blocks

Fluphenazine blocks D2 autoreceptors, increasing dopamine release.

Experimental Protocol

This protocol outlines the procedure for in vivo microdialysis in rats to measure striatal dopamine following a single intramuscular injection of this compound.

I. Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g)

  • Microdialysis Probes: Concentric probes with a 2-4 mm membrane length (e.g., CMA or BASi)

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, screws, dental cement.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂), filtered and degassed.

  • This compound: 25 mg/mL formulation for intramuscular (IM) injection.

  • HPLC-ECD System: Isocratic pump, autosampler with cooling, electrochemical detector, C18 reverse-phase column.

  • Mobile Phase: Phosphate buffer containing an ion-pairing agent (e.g., 100 mM NaH₂PO₄, 0.5 mM n-octyl sulfate, 0.1 mM EDTA), methanol (e.g., 18%), adjusted to pH 5.5.

  • Dopamine Standards: For calibration curve.

II. Experimental Workflow

G start Start: Animal Acclimatization surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-Operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion (24h before experiment) recovery->probe_insertion setup Experiment Day: Connect Probe to System probe_insertion->setup stabilization System Stabilization (2-3 hours) setup->stabilization baseline Baseline Sample Collection (3-4 samples) stabilization->baseline drug_admin This compound Admin. (IM Injection) baseline->drug_admin post_drug Post-Injection Sample Collection (4-6 hours) drug_admin->post_drug analysis Sample Analysis: HPLC-ECD post_drug->analysis data Data Processing & Analysis analysis->data end End data->end

Workflow for in vivo microdialysis experiment.
III. Detailed Methodologies

1. Stereotaxic Surgery & Guide Cannula Implantation:

  • Anesthetize the rat with isoflurane and place it in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum). Typical coordinates from Bregma for the striatum are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.

  • Implant a guide cannula just above the target region and secure it to the skull using dental cement and anchor screws.

  • Allow the animal to recover for 5-7 days.

2. Microdialysis Probe Insertion and Perfusion:

  • Approximately 24 hours before the experiment, gently insert the microdialysis probe through the guide cannula into the striatum. This allows the tissue to recover from the acute trauma of insertion.[3]

  • On the day of the experiment, connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1.0 µL/min).

  • Allow the system to stabilize for 2-3 hours before collecting baseline samples.

3. Sample Collection and Drug Administration:

  • Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Administer this compound (e.g., 25 mg/kg, IM) or vehicle to the control group.

  • Continue collecting dialysate samples every 20 minutes for the next 4-6 hours.

4. HPLC-ECD Analysis:

  • System Setup: Equip the HPLC with a C18 column and an electrochemical detector. Set the detector potentials to optimize for dopamine detection (e.g., an oxidizing potential of +125 mV and a reducing potential of -125 mV).[4]

  • Sample Injection: Directly inject a portion of the dialysate (e.g., 10 µL) into the HPLC system.

  • Quantification: Generate a standard curve using known concentrations of dopamine. Calculate the concentration of dopamine in the dialysate samples by comparing their peak areas to the standard curve. The sensitivity of the assay should be in the low femtomole range.

5. Data Analysis and Presentation:

  • Calculate the basal dopamine concentration by averaging the values from the pre-injection samples.

  • Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.

  • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the dopamine levels between the this compound and vehicle groups over time.

Data Presentation

The following table presents representative data illustrating the expected effect of this compound on extracellular dopamine levels in the rat striatum. Basal dopamine levels in the striatum are typically in the low nanomolar range (e.g., 5-20 nM).[5] Following administration of a D2 antagonist, a significant increase in extracellular dopamine is anticipated.

Table 1: Representative Extracellular Dopamine Concentration in Rat Striatum

Time Point (minutes post-injection) Treatment Group Dopamine (% of Baseline)
-40 (Baseline 1) Vehicle 102 ± 5
-20 (Baseline 2) Vehicle 98 ± 6
20 Vehicle 105 ± 7
40 Vehicle 99 ± 5
60 Vehicle 101 ± 8
120 Vehicle 97 ± 6
180 Vehicle 103 ± 7
-40 (Baseline 1) Fluphenazine (25 mg/kg) 99 ± 7
-20 (Baseline 2) Fluphenazine (25 mg/kg) 101 ± 5
20 Fluphenazine (25 mg/kg) 135 ± 12 *
40 Fluphenazine (25 mg/kg) 185 ± 15 *
60 Fluphenazine (25 mg/kg) 210 ± 18 *
120 Fluphenazine (25 mg/kg) 195 ± 16 *
180 Fluphenazine (25 mg/kg) 170 ± 14 *

Note: Data are presented as mean ± SEM and are hypothetical to illustrate the expected experimental outcome. * indicates a statistically significant difference from the vehicle group (p < 0.05).

Logical Relationship Diagram

The entire experimental paradigm is based on a clear cause-and-effect relationship, from drug administration to the final analytical measurement.

G drug This compound Administration (IM) hydrolysis Slow Hydrolysis in Muscle Tissue drug->hydrolysis release Sustained Release of Active Fluphenazine hydrolysis->release bbb Crosses Blood-Brain Barrier release->bbb blockade Blockade of Presynaptic D2 Autoreceptors bbb->blockade increase Increased Extracellular Dopamine Concentration blockade->increase dialysis Diffusion into Microdialysis Probe increase->dialysis hplc Quantification via HPLC-ECD dialysis->hplc

Logical flow from drug administration to dopamine quantification.

References

Application Notes and Protocols for Designing Clinical Trials of Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the design and implementation of clinical trials for long-acting injectable (LAI) antipsychotics. The protocols outlined below are intended to serve as a guide for generating robust data to support regulatory approval and inform clinical practice.

Introduction to Long-Acting Injectable Antipsychotics

Long-acting injectable antipsychotics are a critical treatment modality for patients with schizophrenia and other serious mental illnesses. They offer the advantage of improved medication adherence, which is a significant challenge with oral antipsychotics and a major predictor of relapse.[1][2][3] The sustained release formulations of LAIs lead to stable plasma concentrations, potentially reducing side effects associated with the peak and trough levels seen with oral medications.[4] Designing clinical trials for these agents requires careful consideration of their unique pharmacokinetic and pharmacodynamic properties.

Key Considerations in Clinical Trial Design

The design of a clinical trial for an LAI antipsychotic will depend on the phase of development and the specific questions being addressed. However, several overarching principles should be considered.

Study Design:

  • Randomized Controlled Trials (RCTs): RCTs are the gold standard for establishing efficacy and safety.[1] However, traditional RCT designs may not fully capture the real-world advantages of LAIs, as the structured nature of trials can sometimes minimize the impact of non-adherence.[5][6]

  • Pragmatic Clinical Trials: These trials are designed to evaluate the effectiveness of interventions in real-world clinical practice.[5] For LAIs, a pragmatic design may better demonstrate their benefits in a less controlled setting.[5]

  • Relapse Prevention Studies: A common design for LAI trials involves stabilizing patients on an oral formulation of the antipsychotic before randomizing them to receive either the LAI or placebo.[12] The primary endpoint is typically the time to relapse.

Patient Population:

  • Inclusion and exclusion criteria should be carefully defined to ensure a well-characterized study population.

  • Consideration should be given to including patients with a history of non-adherence to oral antipsychotics, as this is a key target population for LAIs.[2][13]

  • Enrolling patients in the early phase of schizophrenia may be beneficial, as LAIs might help prevent the neurological changes associated with relapse.[14]

Control Group:

  • The choice of a control group is critical. Options include placebo, an oral antipsychotic (the same or a different agent), or another LAI.

  • Placebo-controlled trials are essential for establishing efficacy but may raise ethical concerns in this patient population.

  • Head-to-head comparisons with other LAIs or oral antipsychotics can provide important information about relative efficacy and tolerability.

Pharmacokinetic and Pharmacodynamic Assessments

The extended-release characteristics of LAIs necessitate a thorough evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][15]

Pharmacokinetics: The goal of PK assessments is to understand the absorption, distribution, metabolism, and excretion of the drug. Key parameters to evaluate include:

  • Cmax (Peak Plasma Concentration): The maximum concentration of the drug in the blood.

  • Tmax (Time to Peak Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Steady State: The point at which the rate of drug administration is equal to the rate of elimination over a dosing interval.

Pharmacodynamics: PD assessments evaluate the relationship between drug concentration and its effect on the body. For antipsychotics, this typically involves measuring dopamine D2 receptor occupancy using imaging techniques like positron emission tomography (PET).

Table 1: Key Pharmacokinetic Parameters for LAI Antipsychotics
ParameterDescriptionImportance in LAI Trials
Cmax Maximum plasma concentrationRelates to potential dose-dependent side effects.
Cmin Minimum (trough) plasma concentrationRelates to maintaining therapeutic effect throughout the dosing interval.
Tmax Time to reach CmaxInfluences the need for oral supplementation during initiation.[14]
AUC Total drug exposureProvides an overall measure of bioavailability.
t1/2 Elimination half-lifeDetermines the dosing interval.
Fluctuation Index (Cmax - Cmin) / CavgMeasures the variability in plasma concentrations over a dosing interval.

Efficacy and Safety Endpoints

A comprehensive assessment of both efficacy and safety is crucial.

Efficacy Endpoints:

  • Primary Efficacy Endpoint: The most common primary endpoint is the time to impending relapse or hospitalization.[16][17] Relapse can be defined by a specific increase in scores on a validated psychiatric rating scale.

  • Secondary Efficacy Endpoints: These can include:

    • Change from baseline in the Positive and Negative Syndrome Scale (PANSS) or Brief Psychiatric Rating Scale (BPRS) total score.[16]

    • Rates of hospitalization and emergency room visits.[10][18][19]

    • Improvement in social and occupational functioning.[18]

    • Patient-reported outcomes (PROs) to capture the patient's perspective on their illness and treatment.[20][21]

Safety and Tolerability Endpoints:

  • Incidence and severity of adverse events (AEs).

  • Injection site reactions (pain, swelling, redness).

  • Extrapyramidal symptoms (EPS), which can be assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

  • Metabolic changes (weight gain, changes in glucose and lipid levels).

  • Changes in vital signs, electrocardiogram (ECG) parameters (e.g., QTc interval), and laboratory values.

Table 2: Common Efficacy and Safety Endpoints in LAI Antipsychotic Trials
Endpoint CategorySpecific EndpointAssessment Tool/Method
Primary Efficacy Time to Relapse/HospitalizationClinical evaluation, hospitalization records
Secondary Efficacy Psychotic Symptom SeverityPositive and Negative Syndrome Scale (PANSS), Brief Psychiatric Rating Scale (BPRS)
Global Illness SeverityClinical Global Impression (CGI) Scale
Functional OutcomesGlobal Assessment of Functioning (GAF) Scale, Personal and Social Performance (PSP) Scale
Patient-Reported OutcomesMedication Preference Questionnaire, Subjective Well-being under Neuroleptic Treatment (SWN) scale
Safety & Tolerability Adverse EventsSpontaneous reporting, structured interviews
Injection Site ReactionsVisual inspection and patient report
Extrapyramidal SymptomsSimpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), Abnormal Involuntary Movement Scale (AIMS)
Metabolic ParametersWeight, BMI, fasting glucose, lipid panel
Cardiac SafetyElectrocardiogram (ECG) for QTc interval

Experimental Protocols

Protocol 1: Pharmacokinetic Assessment
  • Objective: To characterize the single-dose and multiple-dose pharmacokinetics of the LAI antipsychotic.

  • Study Design: An open-label, single-group study in a small cohort of clinically stable patients.

  • Procedure: a. Administer a single injection of the LAI. b. Collect blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly until the next injection). c. After a washout period or establishment of steady state with oral medication, administer multiple doses of the LAI at the intended dosing interval. d. Collect blood samples to determine steady-state PK parameters. e. Analyze plasma samples for drug concentration using a validated analytical method (e.g., liquid chromatography-mass spectrometry).

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) for both single and multiple doses.

Protocol 2: Relapse Prevention Efficacy Study
  • Objective: To evaluate the efficacy of the LAI antipsychotic in preventing relapse in patients with schizophrenia.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Procedure: a. Screening Phase (up to 4 weeks): Assess patient eligibility based on inclusion/exclusion criteria. b. Stabilization Phase (4-12 weeks): All patients are treated with the oral formulation of the antipsychotic to ensure tolerability and response. c. Randomization Phase: Patients who meet stabilization criteria are randomized in a 1:1 ratio to receive either the LAI or a matching placebo injection at the specified dosing interval. d. Double-Blind Treatment Phase (up to 52 weeks): Patients are monitored for signs and symptoms of relapse. Efficacy and safety assessments are conducted at regular intervals. e. Follow-up Phase (4 weeks): A final safety assessment is performed after the last injection.

  • Primary Endpoint: Time from randomization to the first occurrence of a relapse event.

  • Data Analysis: Use survival analysis techniques (e.g., Kaplan-Meier curves and log-rank test) to compare the time to relapse between the LAI and placebo groups.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Cellular Response (Reduced Excitability) DARPP32->Cellular_Response Modulates Antipsychotic Antipsychotic (LAI) Antipsychotic->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the mechanism of action of antipsychotics.

Typical Clinical Trial Workflow for an LAI Antipsychotic

LAI_Trial_Workflow Screening Screening (Informed Consent, Eligibility Check) Stabilization Oral Stabilization Phase (Establish Tolerability & Response) Screening->Stabilization Randomization Randomization (1:1 ratio) Stabilization->Randomization Treatment_LAI Double-Blind Treatment: LAI Arm Randomization->Treatment_LAI Treatment_Control Double-Blind Treatment: Control Arm (Placebo or Active Comparator) Randomization->Treatment_Control FollowUp End of Treatment & Follow-up Treatment_LAI->FollowUp Treatment_Control->FollowUp

Caption: Workflow of a typical relapse prevention clinical trial for an LAI antipsychotic.

Logical Relationship of Study Designs for LAI Evaluation

Study_Designs RCT Randomized Controlled Trials (RCTs) - High Internal Validity - Efficacy Pragmatic Pragmatic Trials - Real-World Effectiveness - Generalizability RCT->Pragmatic Informs MirrorImage Mirror-Image Studies - Real-World Evidence - Within-Patient Comparison RCT->MirrorImage Complements Observational Other Observational Studies - Safety Monitoring - Long-term Outcomes Pragmatic->Observational Generates Hypotheses for MirrorImage->Pragmatic Provides Rationale for

Caption: Interrelationship of different study designs in the evaluation of LAI antipsychotics.

References

Application Notes and Protocols for Preclinical Administration of Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of Fluphenazine Decanoate, a long-acting injectable antipsychotic. The following protocols and data are intended to facilitate the design and execution of in vivo studies in animal models.

Introduction

This compound is the decanoate ester of fluphenazine, a potent typical antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, which is thought to alleviate the positive symptoms of psychosis.[1][2] The long-acting formulation, a sterile solution in a sesame oil vehicle with benzyl alcohol as a preservative, allows for slow release from the injection site, providing a prolonged therapeutic effect.[3] This characteristic makes it a valuable tool in preclinical research for studying the long-term effects of dopamine receptor blockade and for modeling antipsychotic treatment in chronic neuropsychiatric disorders.

Data Presentation

Table 1: Preclinical Dosing of this compound in Rodent Models
Animal ModelDosage Range (mg/kg)Administration RouteFrequencyVehicleReference
Rat2.5 - 5.0Intramuscular (IM)Single injectionSesame Oil[4]
RatNot specifiedSubcutaneous (SC)Not specifiedSesame Oil[5]
MouseNot specifiedIntramuscular (IM)Single injectionNot specified[2]
Table 2: Formulation and Administration Parameters
ParameterSpecificationSource
Formulation This compound in a sesame oil vehicle with 1.2% (w/v) benzyl alcohol as a preservative.[6]
Concentration Typically 25 mg/mL.[6]
Administration Routes Intramuscular (IM) or Subcutaneous (SC).[3]
Injection Volume Dependent on the dosage and animal size, but generally should not exceed 3 mL per injection site.[7]For preclinical models, volumes are significantly smaller.
Needle Gauge At least 21 gauge.[8]
Syringe Dry syringe should be used to prevent clouding of the solution.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Injection

1. Materials:

  • This compound solution (25 mg/mL in sesame oil)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (21 gauge or smaller)

  • 70% ethanol

  • Animal scale

  • Appropriate animal handling and restraint equipment

2. Procedure:

  • Animal Weighing: Accurately weigh the animal to determine the correct dosage.

  • Dosage Calculation: Calculate the required volume of this compound solution based on the desired mg/kg dose.

    • Example for a 300g rat at a 2.5 mg/kg dose:

      • Dose = 2.5 mg/kg * 0.3 kg = 0.75 mg

      • Volume = 0.75 mg / 25 mg/mL = 0.03 mL

  • Preparation of Injection:

    • Gently swirl the vial of this compound to ensure a homogenous solution.

    • Wipe the rubber septum of the vial with 70% ethanol.

    • Using a sterile, dry syringe and needle, draw up the calculated volume of the solution.

    • Ensure there are no air bubbles in the syringe.

  • Animal Restraint: Properly restrain the animal to ensure accurate and safe injection.

  • Injection:

    • Intramuscular (IM): Inject into a large muscle mass, such as the gluteal or quadriceps muscle.

    • Subcutaneous (SC): Lift a fold of skin, typically on the back or flank, and insert the needle into the subcutaneous space.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its home cage and monitor according to the experimental protocol.

Protocol 2: Assessment of Antipsychotic-like Activity - Catalepsy Test

The catalepsy test is used to assess the induction of motor rigidity, a common side effect of typical antipsychotics, which is indicative of dopamine receptor blockade.[5]

1. Apparatus:

  • A horizontal bar (e.g., 0.5-1 cm in diameter) elevated approximately 3-5 cm from a flat surface.

2. Procedure:

  • Administer this compound or vehicle control to the animals as described in Protocol 1.

  • At predetermined time points post-injection (e.g., 1, 2, 4, 8, 24 hours and then daily), gently place the animal's forepaws on the horizontal bar.

  • Start a stopwatch immediately.

  • Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).

  • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time.

  • Repeat the test for each animal at each time point.

Protocol 3: Assessment of Antipsychotic-like Activity - Conditioned Avoidance Response (CAR) Test

The CAR test is a well-established behavioral paradigm for evaluating the efficacy of antipsychotic drugs.[9][10]

1. Apparatus:

  • A shuttle box with two compartments separated by a door or opening.

  • A conditioned stimulus (CS), typically a light or a tone.

  • An unconditioned stimulus (US), typically a mild foot shock delivered through the grid floor.

  • A control system to present the stimuli and record the animal's responses.

2. Procedure:

  • Training (Acquisition):

    • Place the animal in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation (avoidance response), the trial is terminated.

    • If the animal does not move during the CS, the US is presented (e.g., 0.5 mA foot shock) concurrently with the CS for a set duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the US presentation (escape response), both stimuli are terminated.

    • If the animal fails to move, both stimuli are terminated at the end of the US duration.

    • Conduct multiple trials per session with a variable inter-trial interval.

  • Drug Testing:

    • Once the animals have reached a stable baseline of avoidance responses (e.g., >80% avoidance), administer this compound or vehicle control.

    • At various time points post-injection, re-test the animals in the CAR paradigm.

    • Record the number of avoidance responses, escape responses, and failures to respond. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Mandatory Visualization

Fluphenazine_D2_Signaling Dopamine D2 Receptor Signaling Pathway and Fluphenazine Action Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Fluphenazine Fluphenazine Decanoate Fluphenazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Fluphenazine's antagonistic action on the D2 receptor pathway.

Experimental_Workflow Preclinical Experimental Workflow for this compound Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Behavior Baseline Behavioral Testing (e.g., CAR training, locomotor activity) Animal_Acclimation->Baseline_Behavior Randomization Randomization into Treatment Groups Baseline_Behavior->Randomization Drug_Administration This compound or Vehicle Administration (IM or SC) Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (e.g., Catalepsy, CAR) at multiple time points Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection and Analysis Post_Treatment_Testing->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., tissue collection, neurochemical analysis) Data_Collection->Endpoint_Analysis

References

Application Notes and Protocols for Studying Chronic Dopamine Receptor Blockade with Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluphenazine decanoate, a long-acting antipsychotic, as a tool for inducing and studying chronic dopamine D2 receptor blockade in preclinical research. The protocols outlined below are intended to serve as a foundational methodology for investigating the neurobiological and behavioral consequences of sustained dopamine receptor antagonism.

Introduction to this compound in Preclinical Research

This compound is the decanoate ester of fluphenazine, a potent typical antipsychotic of the phenothiazine class.[1] Its primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the brain's limbic, cortical, and basal ganglia systems.[1][2] The esterification of fluphenazine with decanoic acid results in a long-acting injectable formulation. Following intramuscular or subcutaneous administration, the ester is slowly hydrolyzed, releasing the active fluphenazine moiety over an extended period.[2][3] This pharmacokinetic profile makes it an invaluable tool for preclinical studies requiring sustained and stable dopamine receptor blockade, mimicking long-term antipsychotic treatment in humans.

Chronic administration of this compound in animal models can induce a range of neurochemical and behavioral changes that are relevant to the study of both the therapeutic actions and the side effects of antipsychotic drugs, including extrapyramidal symptoms (EPS) and tardive dyskinesia (TD).[2][4]

Key Applications in Dopamine Receptor Research

  • Induction of Extrapyramidal Symptoms (EPS): this compound can be used to model the motor side effects associated with dopamine receptor blockade, such as catalepsy and parkinsonism.[5][6]

  • Modeling Tardive Dyskinesia (TD): Chronic administration can lead to the development of vacuous chewing movements (VCMs) in rodents, a widely used animal model of TD.[4][7]

  • Investigation of Dopamine Receptor Supersensitivity: Prolonged D2 receptor blockade can lead to an upregulation of D2 receptors, providing a model to study the mechanisms of dopamine receptor supersensitivity.

  • Evaluation of Novel Therapeutic Agents: The this compound-induced models of EPS and TD can be used to screen and evaluate the efficacy of new drugs aimed at mitigating these motor side effects.

  • Neurochemical and Signaling Pathway Analysis: This model allows for the investigation of downstream effects of chronic D2 receptor blockade on dopamine metabolism, as well as on other neurotransmitter systems and intracellular signaling cascades.[5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using this compound to induce chronic dopamine receptor blockade.

Table 1: Effects of Chronic Fluphenazine Administration on Dopamine D2 Receptor Binding in Rats

Treatment DurationAnimal ModelBrain RegionChange in Bmax (D2 Receptor Density)Change in Kd (D2 Receptor Affinity)Reference(s)
6 weeksYoung (7-month) RatsStriatumIncreaseNo significant change[8]
6 weeksOld (25-month) RatsStriatumNo significant changeIncrease[8]

Table 2: Behavioral Effects of this compound in Rodents

SpeciesDose (mg/kg)Administration RouteBehavioral TestKey FindingsReference(s)
MiceNot SpecifiedIntramuscularCatalepsy TestProduced marked and long-lasting catalepsy.[9]
Rats2.5 or 5.0IntramuscularAmphetamine-Induced LocomotionAntagonized amphetamine effects for 12-28 days.[10]
RatsNot SpecifiedNot SpecifiedVacuous Chewing Movements (VCMs)Chronic treatment can induce VCMs.[4]

Experimental Protocols

Protocol for Induction of Chronic Dopamine Receptor Blockade in Rats

Objective: To establish a state of sustained dopamine D2 receptor blockade using this compound.

Materials:

  • This compound injection (25 mg/mL in sesame oil)[3]

  • Sterile syringes and needles (21-gauge or smaller)[3]

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Animal scale

Procedure:

  • Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.

  • On the day of injection, weigh each rat to determine the correct dosage. A commonly used dose for chronic studies is in the range of 12.5 to 25 mg/kg.[3] The injection volume should be adjusted based on the concentration of the this compound solution.

  • Administer this compound via deep intramuscular (IM) injection into the gluteal muscle or via subcutaneous (SC) injection.[3]

  • For chronic studies, injections are typically repeated every 3 to 4 weeks to maintain a steady level of dopamine receptor blockade.[11]

  • A control group should be included, receiving injections of the vehicle (sesame oil) on the same schedule.

  • Monitor animals regularly for general health and well-being.

Protocol for Catalepsy Assessment in Rats (Bar Test)

Objective: To quantify the degree of motor rigidity (catalepsy) induced by this compound.

Materials:

  • Horizontal bar (approximately 0.9 cm in diameter) elevated 9 cm from the base.

  • Stopwatch

Procedure:

  • Gently place the rat's forepaws on the horizontal bar.[12]

  • Start the stopwatch immediately.

  • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[12]

  • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

  • Perform the test at regular intervals following this compound administration to assess the time course of catalepsy.

  • The test should be conducted in a quiet, dimly lit room to minimize stress and external stimuli.

Protocol for Quantification of Vacuous Chewing Movements (VCMs) in Rats

Objective: To assess the development of orofacial dyskinesia, an animal model of tardive dyskinesia.

Materials:

  • Observation cages with a clear front panel.

  • Video recording equipment.

  • A mirror placed at a 45-degree angle beneath the cage to allow for unobstructed observation of the oral region.

Procedure:

  • Acclimate each rat to the observation cage for a period of 10 minutes before recording.

  • Following the acclimation period, record the behavior of each rat for 5-10 minutes.

  • During the observation period, count the number of vacuous chewing movements, which are defined as single mouth openings in the vertical plane not directed at food or water.

  • Tongue protrusions, defined as the tongue briefly extending beyond the lips, can also be quantified.

  • A trained observer, blind to the treatment conditions, should score the VCMs.

  • VCMs should be assessed at baseline and at regular intervals throughout the chronic this compound treatment period.[13]

Protocol for Dopamine D2 Receptor Autoradiography in Rat Brain

Objective: To visualize and quantify the density of D2 dopamine receptors in brain tissue following chronic this compound treatment.

Materials:

  • Rat brains from control and fluphenazine-treated animals.

  • Cryostat.

  • Microscope slides (gelatin-coated).

  • [3H]-Spiperone or [3H]-Raclopride (radioligands for D2 receptors).[14]

  • Incubation buffers and wash solutions.

  • Phosphor imaging plates or film cassettes.

  • Image analysis software.

Procedure:

  • Tissue Preparation:

    • Rapidly remove the brains from euthanized rats and freeze them in isopentane cooled with dry ice.

    • Store brains at -80°C until sectioning.

    • Using a cryostat, cut coronal sections (10-20 µm) of the brain region of interest (e.g., striatum) and thaw-mount them onto gelatin-coated slides.[15]

  • Receptor Binding:

    • Pre-incubate the slides in buffer to remove endogenous ligands.

    • Incubate the slides with a solution containing the D2 receptor radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd.

    • To determine non-specific binding, incubate an adjacent set of slides in the same radioligand solution containing a high concentration of a non-labeled D2 antagonist (e.g., sulpiride or unlabeled raclopride).

  • Washing and Drying:

    • After incubation, wash the slides in cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

  • Imaging and Analysis:

    • Appose the dried slides to a phosphor imaging plate or film cassette along with calibrated radioactive standards.

    • After an appropriate exposure time, scan the imaging plate or develop the film.

    • Quantify the optical density of the autoradiograms using image analysis software.

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Compare the specific binding between the control and fluphenazine-treated groups to determine changes in D2 receptor density (Bmax).[16][17][18]

Protocol for In Vivo Microdialysis for Dopamine and its Metabolites

Objective: To measure extracellular levels of dopamine and its metabolites (DOPAC and HVA) in the striatum of freely moving rats during chronic this compound treatment.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.[19]

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the striatum.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[1]

    • Allow a stabilization period for baseline neurotransmitter levels to be established.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.[1]

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ED system.[20][21][22]

    • Quantify the concentrations by comparing the peak heights or areas to those of known standards.

    • Compare the extracellular levels of dopamine and its metabolites between control and fluphenazine-treated animals.

Visualizations

Caption: Dopamine signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_treatment Chronic Treatment Phase cluster_assessment Assessment Phase cluster_endpoint Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (e.g., Rats) Group_Assignment Group Assignment (Control vs. Fluphenazine) Animal_Acclimation->Group_Assignment Chronic_Dosing Chronic Dosing (IM/SC Injections every 3-4 weeks) Group_Assignment->Chronic_Dosing Behavioral_Tests Behavioral Testing (Catalepsy, VCMs, Locomotion) Chronic_Dosing->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (In Vivo Microdialysis, HPLC-ED) Chronic_Dosing->Neurochemical_Analysis Receptor_Analysis Receptor Analysis (Autoradiography, Binding Assays) Chronic_Dosing->Receptor_Analysis Data_Quantification Data Quantification (Behavioral Scores, Neurotransmitter Levels, Receptor Density) Behavioral_Tests->Data_Quantification Neurochemical_Analysis->Data_Quantification Receptor_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for studying chronic dopamine receptor blockade.

References

Application Notes and Protocols: Cell-Based Assays for Screening Off-Target Effects of Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine Decanoate is a long-acting injectable antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effects are attributed to its potent antagonism of the dopamine D2 receptor.[1] However, like many antipsychotics, Fluphenazine is known to interact with a range of other receptors, leading to a variety of off-target effects. These off-target activities contribute to the side-effect profile of the drug, which can include extrapyramidal symptoms, sedation, orthostatic hypotension, and anticholinergic effects.[2][3]

Understanding the off-target profile of this compound is crucial for a comprehensive safety assessment and for the development of novel antipsychotics with improved selectivity. Cell-based assays provide a powerful and physiologically relevant platform to screen for and characterize these off-target interactions in a controlled in vitro setting. This document provides detailed protocols for a panel of cell-based assays to assess the off-target effects of this compound. The assays cover receptor binding, functional downstream signaling, and general cytotoxicity, providing a multi-faceted approach to off-target profiling.

Data Presentation: Off-Target Binding Profile of Fluphenazine

The following table summarizes the binding affinities (Ki values) of fluphenazine for its primary target (Dopamine D2) and a range of off-target receptors. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Dopaminergic D2 (Primary Target) 0.5 - 2.5
D12.2
D31.8
D41.0
Serotonergic 5-HT1A15
5-HT2A3.2
5-HT2C10
5-HT631
5-HT746
Adrenergic α1A1.2
α1B2.5
α2A130
α2B80
α2C100
Histaminergic H11.1
Muscarinic M125
M2100
M370
M450
M580

Experimental Workflow for Off-Target Screening

The following diagram illustrates a comprehensive workflow for screening the off-target effects of this compound using a panel of cell-based assays.

experimental_workflow cluster_screening Off-Target Screening Workflow start This compound receptor_binding Receptor Binding Assays (Radioligand Displacement) start->receptor_binding functional_assays Functional Assays (Downstream Signaling) start->functional_assays cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity gene_expression Gene Expression Profiling (qPCR) start->gene_expression data_analysis Data Analysis & Interpretation receptor_binding->data_analysis functional_assays->data_analysis cytotoxicity->data_analysis gene_expression->data_analysis report Comprehensive Off-Target Profile data_analysis->report

Figure 1: A comprehensive workflow for screening the off-target effects of this compound.

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of this compound for various off-target receptors by measuring its ability to displace a known radiolabeled ligand.

a. Protocol for Adrenergic α1A Receptor Binding Assay

  • Cell Line: HEK293 cells stably expressing the human adrenergic α1A receptor.

  • Radioligand: [³H]-Prazosin.

  • Materials:

    • HEK293-α1A cell membranes

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

    • [³H]-Prazosin (specific activity ~80 Ci/mmol)

    • Non-specific determinant: Phentolamine (10 µM)

    • This compound stock solution

    • 96-well microplates

    • Glass fiber filters (GF/C)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare cell membranes from HEK293-α1A cells.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of this compound at various concentrations (or vehicle for total binding), and 50 µL of 10 µM phentolamine for non-specific binding.

    • Add 50 µL of [³H]-Prazosin to all wells at a final concentration of ~0.5 nM.

    • Add 100 µL of the cell membrane preparation (5-10 µg of protein per well).

    • Incubate for 60 minutes at 25°C.

    • Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound and calculate the Ki value using the Cheng-Prusoff equation.

Functional Cell-Based Assays

These assays measure the functional consequences of this compound binding to off-target receptors by monitoring downstream signaling events.

a. Protocol for Histamine H1 Receptor-Mediated Calcium Flux Assay

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

  • Principle: The H1 receptor is a Gq-coupled GPCR that, upon activation, leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures changes in [Ca²⁺]i using a fluorescent calcium indicator.

  • Materials:

    • CHO-K1-H1 cells

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Histamine (agonist)

    • This compound stock solution

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Seed CHO-K1-H1 cells into a 96-well plate and grow to confluence.

    • Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject histamine at a concentration that elicits a submaximal response (EC₈₀) and immediately start recording the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the histamine-induced calcium response by this compound. Determine the IC₅₀ value.

b. Protocol for Serotonin 5-HT2A Receptor-Mediated cAMP Assay

  • Cell Line: HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled GPCR, but can also influence cAMP levels. This assay will measure changes in intracellular cAMP levels.

  • Materials:

    • HEK293-5-HT2A cells

    • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor)

    • Serotonin (agonist)

    • This compound stock solution

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • 384-well white microplates

  • Procedure:

    • Seed HEK293-5-HT2A cells into a 384-well plate.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in stimulation buffer.

    • Stimulate the cells with an EC₅₀ concentration of serotonin for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a compatible cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis: Determine the percentage of inhibition of the serotonin-induced cAMP response by this compound and calculate the IC₅₀ value.

c. Protocol for Muscarinic M1 Receptor Functional Assay

  • Cell Line: CHO-K1 cells stably expressing the human muscarinic M1 receptor.

  • Principle: The M1 receptor is a Gq-coupled GPCR that activates the phosphoinositide pathway, leading to an increase in intracellular calcium.

  • Materials:

    • CHO-K1-M1 cells

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)

    • Carbachol (agonist)

    • This compound stock solution

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Follow the same procedure as the Histamine H1 receptor calcium flux assay (Protocol 2.a), substituting carbachol as the agonist.

  • Data Analysis: Calculate the percentage of inhibition of the carbachol-induced calcium response by this compound and determine the IC₅₀ value.

Cytotoxicity Assay

This assay assesses the general toxicity of this compound on a relevant cell line.

a. Protocol for MTT Cell Viability Assay

  • Cell Line: SH-SY5Y (human neuroblastoma cell line), a commonly used model for neuronal cells.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • This compound stock solution

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value for cytotoxicity.

Gene Expression Profiling

This assay investigates the effect of this compound on the expression of genes that may be involved in its off-target effects.

a. Protocol for Quantitative PCR (qPCR) Analysis

  • Cell Line: SH-SY5Y cells.

  • Principle: qPCR is used to quantify the expression levels of specific target genes that are known to be downstream of the off-target receptors.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR primers for target genes (e.g., genes involved in cholinergic, adrenergic, or serotonergic signaling) and a housekeeping gene (e.g., GAPDH, ACTB)

    • SYBR Green qPCR master mix

    • qPCR instrument

  • Procedure:

    • Treat SH-SY5Y cells with a relevant concentration of this compound (e.g., a concentration close to the Ki value for an off-target receptor) for a specified time (e.g., 24 hours).

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

    • Set up the qPCR reaction as follows: 2 µL of cDNA, 10 µL of SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

    • Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the signaling pathways of key off-target receptors and the logical flow of the screening assays.

signaling_pathways cluster_h1 Histamine H1 Receptor Signaling cluster_alpha1a Adrenergic α1A Receptor Signaling cluster_m1 Muscarinic M1 Receptor Signaling H1 Histamine H1 Receptor Gq Gq/11 H1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC alpha1A Adrenergic α1A Receptor Gq_a Gq/11 alpha1A->Gq_a PLC_a PLC Gq_a->PLC_a PIP2_a PIP2 PLC_a->PIP2_a IP3_a IP3 PLC_a->IP3_a DAG_a DAG PLC_a->DAG_a Ca_release_a Ca²⁺ Release from ER IP3_a->Ca_release_a PKC_a PKC Activation DAG_a->PKC_a M1 Muscarinic M1 Receptor Gq_m Gq/11 M1->Gq_m PLC_m PLC Gq_m->PLC_m PIP2_m PIP2 PLC_m->PIP2_m IP3_m IP3 PLC_m->IP3_m DAG_m DAG PLC_m->DAG_m Ca_release_m Ca²⁺ Release from ER IP3_m->Ca_release_m PKC_m PKC Activation DAG_m->PKC_m

Figure 2: Signaling pathways for key Gq-coupled off-target receptors of Fluphenazine.

assay_logic cluster_logic Assay Logic Flow drug Fluphenazine Decanoate receptor Off-Target Receptor drug->receptor cytotoxicity Cell Viability (Toxicity - IC50) drug->cytotoxicity gene_expression Altered Gene Expression (Fold Change) drug->gene_expression binding Binding to Receptor (Affinity - Ki) receptor->binding signaling Modulation of Downstream Signaling (Functional - IC50) receptor->signaling outcome Quantification of Off-Target Effect binding->outcome signaling->outcome cytotoxicity->outcome gene_expression->outcome

Figure 3: Logical flow of the cell-based assays to quantify off-target effects.

References

Visualizing D2 Receptor Occupancy by Fluphenazine Decanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing and quantifying the occupancy of dopamine D2 receptors by Fluphenazine Decanoate, a long-acting injectable antipsychotic. Utilizing advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel therapeutic agents.

Introduction

This compound is a first-generation antipsychotic that exerts its therapeutic effects primarily by antagonizing dopamine D2 receptors in the brain.[1][2] Measuring the extent of D2 receptor occupancy is essential for correlating drug dosage and plasma concentrations with clinical efficacy and the risk of extrapyramidal side effects.[3][4][5] PET and SPECT are powerful in vivo imaging modalities that enable the non-invasive quantification of receptor occupancy. This is achieved by measuring the displacement of a specific radioligand by the therapeutic drug.

Key Imaging Techniques and Radiotracers

The two primary imaging techniques for this application are PET and SPECT, each with specific advantages and preferred radiotracers.

  • Positron Emission Tomography (PET): Offers higher spatial resolution and sensitivity. The most commonly used radiotracer for D2 receptor imaging is [¹¹C]raclopride , a selective D2/D3 receptor antagonist.[6][7][8]

  • Single-Photon Emission Computed Tomography (SPECT): More widely available and less expensive than PET. The preferred radiotracer for D2 receptor imaging with SPECT is [¹²³I]IBZM (Iodobenzamide), a selective D2 receptor antagonist.[9][10]

Quantitative Data Summary

The following tables summarize the reported D2 receptor occupancy data for this compound from various studies.

Imaging Modality Radiotracer Drug & Dose Plasma Fluphenazine Concentration (nmol/L) D2 Receptor Occupancy (%) Reference
PET[¹¹C]racloprideThis compound (100–250 mg/week)5–3789–97%[2]
SPECT[¹²³I]IBZMThis compoundNot Reported83% and 50% (1.5 months after withdrawal)[11]
Drug Dose Mean D2 Receptor Occupancy (%) Reference
Perphenazine DecanoateNot specified66-82%[12]

Experimental Protocols

Detailed methodologies for PET and SPECT imaging to determine D2 receptor occupancy are provided below.

Protocol 1: [¹¹C]raclopride PET for D2 Receptor Occupancy

This protocol outlines the procedure for quantifying D2 receptor occupancy using PET with the radiotracer [¹¹C]raclopride.

1. Subject Preparation:

  • Obtain informed consent from all participants.
  • Subjects should fast for at least 4-6 hours prior to the scan.
  • A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
  • The subject's head is positioned in the PET scanner, and a head holder is used to minimize movement.

2. Radiotracer Administration:

  • [¹¹C]raclopride is administered as an intravenous bolus injection. A typical dose is around 217.7 ± 10.3 MBq.[6]
  • For some study designs, a dual-bolus or bolus-plus-infusion method may be employed.[6]

3. PET Scan Acquisition:

  • Dynamic PET data acquisition begins simultaneously with the radiotracer injection.
  • The scan duration is typically 90 minutes.
  • Data are acquired in three-dimensional mode.[6]

4. Image Reconstruction and Analysis:

  • PET data are corrected for attenuation, scatter, and decay.
  • Dynamic images are reconstructed.
  • Regions of interest (ROIs) are drawn on the images, typically on the striatum (caudate and putamen) as the target region and the cerebellum as the reference region (lacking D2 receptors).
  • The binding potential (BP_ND) is calculated using methods such as the simplified reference tissue model (SRTM).[7]
  • D2 receptor occupancy is calculated using the following formula:
  • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
  • Where BP_ND_baseline is the binding potential in a drug-naive state or before drug administration, and BP_ND_drug is the binding potential after treatment with this compound.[13]

Protocol 2: [¹²³I]IBZM SPECT for D2 Receptor Occupancy

This protocol describes the methodology for assessing D2 receptor occupancy using SPECT with the radiotracer [¹²³I]IBZM.

1. Subject Preparation:

  • Obtain informed consent.
  • To block thyroid uptake of free radioiodine, subjects are administered a stable iodine solution (e.g., Lugol's solution) before the scan.[9]
  • Subjects are positioned comfortably in the SPECT scanner to minimize movement during the scan.

2. Radiotracer Administration:

  • [¹²³I]IBZM is administered intravenously. A typical dose is around 185 MBq.[9]

3. SPECT Scan Acquisition:

  • Image acquisition is typically initiated 1.5 to 2 hours after radiotracer injection to allow for optimal target-to-background signal.[10]
  • The scan is performed using a rotating gamma camera, acquiring data over 360 degrees.

4. Image Reconstruction and Analysis:

  • SPECT data are reconstructed using appropriate algorithms (e.g., filtered back-projection).
  • ROIs are drawn on the striatum (target) and a reference region with negligible D2 receptor density, such as the frontal cortex or cerebellum.
  • The specific-to-nonspecific binding ratio is calculated. A common method is the ratio of basal ganglia to frontal cortex activity (BG/FC ratio).[10]
  • D2 receptor occupancy is calculated by comparing the binding ratio in treated subjects to that of a drug-naive control group or baseline scans:
  • Occupancy (%) = [(Ratio_control - Ratio_drug) / (Ratio_control - 1)] x 100

Visualizations

Signaling Pathway

D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fluphenazine Fluphenazine D2_Receptor D2 Receptor Fluphenazine->D2_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Activates Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Cellular_Response Altered Cellular Response cAMP->Cellular_Response

Caption: D2 receptor signaling pathway and the antagonistic action of Fluphenazine.

Experimental Workflows

PET_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan Analysis Subject_Prep Subject Preparation (Fasting, IV line) Injection Radiotracer Injection (IV Bolus) Subject_Prep->Injection Radiotracer_Synth [¹¹C]raclopride Synthesis Radiotracer_Synth->Injection PET_Acquisition Dynamic PET Scan (90 min) Injection->PET_Acquisition Reconstruction Image Reconstruction (Attenuation & Scatter Correction) PET_Acquisition->Reconstruction ROI_Analysis ROI Definition (Striatum, Cerebellum) Reconstruction->ROI_Analysis BP_Calc Binding Potential (BP_ND) Calculation ROI_Analysis->BP_Calc Occupancy_Calc Occupancy Calculation BP_Calc->Occupancy_Calc

Caption: General workflow for a [¹¹C]raclopride PET D2 receptor occupancy study.

SPECT_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan Analysis Subject_Prep Subject Preparation (Thyroid Blockade) Injection Radiotracer Injection (IV) Subject_Prep->Injection Radiotracer_Prep [¹²³I]IBZM Preparation Radiotracer_Prep->Injection Uptake_Phase Uptake Period (1.5-2 hours) Injection->Uptake_Phase SPECT_Acquisition SPECT Scan Uptake_Phase->SPECT_Acquisition Reconstruction Image Reconstruction SPECT_Acquisition->Reconstruction ROI_Analysis ROI Definition (Striatum, Frontal Cortex) Reconstruction->ROI_Analysis Ratio_Calc Binding Ratio Calculation (e.g., BG/FC Ratio) ROI_Analysis->Ratio_Calc Occupancy_Calc Occupancy Calculation Ratio_Calc->Occupancy_Calc

Caption: General workflow for a [¹²³I]IBZM SPECT D2 receptor occupancy study.

References

Application Notes and Protocols for Transdermal Delivery Systems of Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research and development of transdermal delivery systems for Fluphenazine Decanoate (FLU-D). The focus is on novel microneedle-based systems, for which there is significant recent research, as well as general guidance for traditional transdermal patch development.

This compound is a long-acting antipsychotic medication typically administered via intramuscular injection for the management of schizophrenia.[1][2] Transdermal delivery offers a promising alternative to invasive injections, potentially improving patient adherence and providing sustained drug release.[3][4][5] This approach can bypass first-pass metabolism, minimize side effects associated with fluctuating plasma concentrations, and offer a more convenient, patient-friendly dosage form.[5][6]

Recent advancements have focused on microneedle (MN) technology to overcome the barrier function of the skin's stratum corneum.[7] Microneedles are minimally invasive systems that create micron-sized pores in the skin, enhancing the delivery of therapeutic agents.[7]

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound transdermal delivery systems.

Table 1: In Vivo Pharmacokinetic Parameters of Fluphenazine (FLU) and this compound (FLU-D) Microneedle Systems in Rats [3][4][7][8]

Microneedle SystemCmax (ng/mL)Relative Bioavailability (%)*
FLU-D Dissolving MNs36.11 ± 12.3726.96
FLU-D Nanoemulsion (NE) Dissolving MNs12.92 ± 6.321.73
FLU-PLGA Tipped MNs21.57 ± 2.4542.45

*Compared to an intramuscular (IM) injection of FLU-D in sesame oil.

Table 2: Physical Characterization of this compound (FLU-D) Dissolving Microneedles [1][2]

ParameterValue
Mean % Height Reduction (after compression)5.23 ± 0.91
Mean Inserted Length (in porcine skin)528.05 ± 20.48 µm
Drug Content per Array0.99 ± 0.18 mg

II. Experimental Protocols

Protocol 1: Preparation of this compound Dissolving Microneedles

This protocol is based on the methodology for creating dissolving microneedles containing this compound.[2]

Materials:

  • This compound (FLU-D)

  • Polyvinylpyrrolidone (PVP), 29-32 kDa

  • Polyvinyl Alcohol (PVA), 10 kDa

  • Deionized water

  • Microneedle molds (e.g., 19x19 array, 600 µm height)

  • Centrifugal mixer (e.g., SpeedMixer™)

  • Pressure chamber

Procedure:

  • Prepare an aqueous blend by mixing 20% w/w PVP and 20% w/w PVA in deionized water.

  • Disperse 10% w/w FLU-D into the polymer blend.

  • Mix the formulation using a centrifugal mixer at 3000 rpm for 15 minutes to ensure a homogenous suspension.

  • Cast approximately 500 mg of the formulation into the microneedle molds.

  • Place the filled molds in a pressure chamber and apply 5 bar of pressure for 15 minutes to ensure the formulation completely fills the needle cavities.

  • Remove the molds from the pressure chamber and carefully remove any excess formulation from the surface.

  • Allow the microneedles to dry at room temperature for 24 hours.

  • Once dried, carefully remove the microneedle arrays from the molds.

Protocol 2: Preparation of this compound Nanoemulsion-Loaded Dissolving Microneedles

This protocol describes the formulation of a nanoemulsion containing FLU-D, which is then incorporated into dissolving microneedles.[7]

Materials:

  • This compound (FLU-D)

  • Oil phase (e.g., Capmul MCM C-8 EP/NF)

  • Surfactant (e.g., Tween® 80)

  • Polymers for microneedles (e.g., PVA, PVP)

  • Probe sonicator

  • Centrifugal mixer

Procedure:

  • Nanoemulsion Preparation:

    • Dissolve FLU-D in the selected oil phase.

    • Prepare an aqueous solution of the surfactant.

    • Add the oil phase to the aqueous phase and mix.

    • Subject the mixture to probe sonication to form a nanoemulsion.

    • Characterize the nanoemulsion for particle size and polydispersity index (PDI).

  • Microneedle Preparation:

    • Prepare the aqueous polymer blend for the dissolving microneedles as described in Protocol 1.

    • Incorporate the FLU-D nanoemulsion into the polymer blend.

    • Mix using a centrifugal mixer to achieve a uniform distribution.

    • Follow steps 4-8 from Protocol 1 for casting, pressurizing, drying, and demolding the microneedle arrays.

Protocol 3: In Vitro Skin Permeation Studies

This protocol outlines a general procedure for assessing the permeation of this compound from a transdermal system using Franz diffusion cells.[9][10][11]

Materials:

  • Franz diffusion cells

  • Human or porcine skin (full-thickness or epidermis)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to ensure sink conditions)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C at the skin surface

  • Transdermal delivery system (e.g., microneedle array, patch)

  • HPLC system for drug quantification

Procedure:

  • Excise full-thickness skin from the source (e.g., porcine ear). Carefully remove any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Allow the skin to equilibrate for a period (e.g., 30 minutes).

  • Apply the transdermal delivery system to the surface of the skin in the donor compartment.

  • Maintain the temperature of the receptor medium to ensure the skin surface is at 32°C.

  • Stir the receptor medium continuously.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

III. Visualizations

Mechanism of Action: Fluphenazine

Fluphenazine, the active drug released from this compound, primarily acts as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway.[12] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[12]

Fluphenazine Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Release Signal_Transduction Signal Transduction (Reduced) D2_Receptor->Signal_Transduction Leads to Fluphenazine Fluphenazine Fluphenazine->D2_Receptor Blocks

Caption: Fluphenazine blocks dopamine D2 receptors.

Experimental Workflow: Microneedle Preparation and Evaluation

The following diagram illustrates the general workflow for the fabrication and testing of this compound-loaded microneedle systems.

Microneedle Experimental Workflow cluster_formulation Formulation cluster_fabrication Fabrication cluster_characterization Characterization cluster_evaluation Evaluation A Prepare Polymer Blend (e.g., PVP, PVA) B Incorporate this compound (Directly or as Nanoemulsion) A->B C Cast into Microneedle Molds B->C D Pressurize to Fill Molds C->D E Dry and Demold D->E F Physical Tests (e.g., Mechanical Strength, Insertion Depth) E->F G Drug Content Analysis (HPLC) E->G H In Vitro Skin Permeation Studies E->H I In Vivo Pharmacokinetic Studies H->I

Caption: Workflow for microneedle fabrication and testing.

Logical Relationship: Transdermal Delivery Pathway

This diagram shows the logical steps involved in the transdermal delivery of this compound via a microneedle system.

Transdermal Delivery Pathway A Application of Microneedle Patch B Microneedles Breach Stratum Corneum A->B C Dissolution of Needles in Interstitial Fluid B->C D Release of This compound C->D E Diffusion into Dermis and Capillaries D->E F Systemic Circulation E->F

Caption: Pathway of drug delivery via microneedles.

References

Troubleshooting & Optimization

Minimizing injection site reactions with Fluphenazine Decanoate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluphenazine Decanoate in animal studies. The focus is on minimizing injection site reactions to ensure animal welfare and the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of injection site reactions in animal models after administering this compound?

A1: Injection site reactions can range from mild to severe and may include localized swelling, redness (erythema), bruising, and the formation of palpable nodules or lumps at the injection site. In more severe cases, sterile abscesses, tissue hardening (induration), and necrosis can occur. Histopathological examination may reveal inflammation with infiltration of immune cells like macrophages and lymphocytes, edema, and fibrosis.

Q2: What is the standard vehicle for this compound, and why does it contribute to injection site reactions?

A2: this compound is typically formulated in sesame oil, a lipophilic vehicle.[1] This oily depot is designed for slow release of the drug following deep intramuscular injection.[2][3] However, the oil itself can act as a foreign body, triggering a local inflammatory response. This is a form of sterile inflammation, where the immune system reacts to non-infectious stimuli. High drug doses, injection volume, and the lipophilic nature of the vehicle can increase the risk of these reactions.

Q3: Are there alternative vehicles to sesame oil that might reduce injection site reactions?

A3: While sesame oil is the conventional vehicle, research into alternative biocompatible oils and formulations for long-acting injectables is ongoing to improve local tolerance. Other vegetable oils like cottonseed, soybean, and castor oil have been used in other drug formulations.[3] The ideal alternative vehicle would be less immunogenic while maintaining the desired sustained-release profile of fluphenazine. However, specific comparative studies on local tolerance of this compound in different vehicles in animal models are limited in publicly available literature.

Q4: Can the injection technique influence the severity of injection site reactions?

A4: Absolutely. Proper injection technique is critical in minimizing local tissue trauma and subsequent inflammation. Key factors include using the correct needle gauge and length for the animal model, appropriate injection volume for the muscle mass, proper anatomical site selection to avoid nerves and blood vessels, and a slow, steady injection rate. Rotating injection sites for subsequent administrations is also recommended to prevent cumulative irritation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Excessive swelling and redness at the injection site within 24-48 hours - Injection volume too large for the muscle - Rapid injection rate causing tissue damage - Contamination during injection- Reduce the injection volume per site. Consider splitting the dose into multiple smaller injections at different sites. - Inject the formulation slowly and steadily. - Ensure strict aseptic technique during preparation and administration.
Formation of hard nodules or lumps at the injection site - Localized inflammatory response to the oil depot (granuloma formation) - Drug precipitation at the injection site- This can be an expected reaction to some extent with oily depots. Monitor for changes in size and for signs of pain or distress in the animal. - Ensure the drug is fully dissolved in the vehicle before administration. - Consider histopathological analysis to characterize the nature of the nodules.
Sterile abscess formation - Severe inflammatory response leading to necrotic tissue encapsulated by immune cells- Review and optimize the injection protocol to minimize tissue trauma. - Evaluate the formulation for potential irritants. - Consult with a veterinarian for appropriate animal care.
Inconsistent drug absorption or variable pharmacokinetic profile - Improper injection depth (e.g., subcutaneous instead of intramuscular) - Leakage from the injection site- Ensure deep intramuscular injection into the target muscle belly. - Use the Z-track injection technique to prevent leakage. - Select an appropriate needle length to reach the muscle without passing through it.

Quantitative Data Summary

Table 1: Recommended Needle Gauges and Maximum Intramuscular Injection Volumes for Rodents

Animal Recommended Needle Gauge Maximum Volume per Site (mL)
Mouse 25-27 G0.05
Rat 23-25 G0.1 - 0.3
Rabbit 22-25 G0.5 - 1.0

Data compiled from various veterinary and animal research guidelines.

Table 2: Histopathological Findings at Injection Sites of Long-Acting Antipsychotics in Animal Models

Finding Description
Acute Inflammation Infiltration of neutrophils and macrophages within the first few days post-injection.
Chronic-Active Inflammation Presence of foamy macrophages, lymphocytic aggregates, and central areas of necrosis in later stages.[2]
Fibrosis Deposition of collagen and connective tissue, leading to hardening of the tissue.
Granuloma Formation Encapsulation of the oil depot by immune cells, forming a distinct nodule.
Myonecrosis Degeneration and death of muscle fibers at the injection site.

Experimental Protocols

Protocol 1: Intramuscular Injection in Rats to Minimize Local Reactions

1. Animal Preparation:

  • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation) to ensure proper restraint and minimize stress.

  • Shave the fur over the injection site (caudal thigh muscles) and disinfect the skin with 70% ethanol.

2. Injection Preparation:

  • Use a new, sterile, single-use syringe and needle for each animal. A 25-gauge needle is recommended for rats.

  • Draw up the precise volume of this compound solution. The maximum recommended volume for a single intramuscular site in a rat is 0.3 mL. For larger volumes, split the dose between two sites.

  • Ensure there are no air bubbles in the syringe.

3. Injection Procedure:

  • Stabilize the hind limb.

  • Insert the needle deep into the quadriceps or gluteal muscle mass. Care must be taken to avoid the sciatic nerve.

  • Aspirate gently to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.

  • Inject the solution slowly and steadily over approximately 10-20 seconds.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

4. Post-Injection Monitoring:

  • Monitor the animal for any immediate signs of distress.

  • Observe the injection site daily for the first week for signs of swelling, redness, or nodule formation.

  • Document all findings, including macroscopic and microscopic (histopathological) evaluations at the study endpoint.

Protocol 2: Histopathological Evaluation of Injection Site Reactions

1. Tissue Collection:

  • At the designated time point post-injection, euthanize the animal according to approved protocols.

  • Carefully dissect the muscle tissue surrounding the injection site. Collect a margin of surrounding healthy tissue for comparison.

2. Tissue Fixation and Processing:

  • Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.

3. Sectioning and Staining:

  • Cut 5 µm thick sections from the paraffin blocks.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Consider special stains if necessary, such as Masson's trichrome for fibrosis (collagen deposition).

4. Microscopic Analysis:

  • Examine the stained sections under a light microscope.

  • Score the following parameters semi-quantitatively (e.g., on a scale of 0-4 for none, minimal, mild, moderate, severe):

    • Inflammation (cellular infiltration)

    • Edema

    • Necrosis

    • Fibrosis

    • Presence of foreign material (oil droplets)

  • Characterize the inflammatory cell infiltrate (e.g., predominantly neutrophils, macrophages, lymphocytes).

Visualizations

experimental_workflow Experimental Workflow for Assessing Injection Site Reactions cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation animal_prep Animal Preparation (Anesthesia, Shaving, Disinfection) injection_prep Injection Preparation (Sterile Syringe/Needle, Correct Volume) injection Intramuscular Injection (Deep, Slow, Aspirate) injection_prep->injection monitoring Post-Injection Monitoring (Macroscopic Observation) injection->monitoring histopathology Histopathological Analysis (Tissue Collection, Staining, Scoring) monitoring->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis

Caption: Workflow for evaluating injection site reactions in animal studies.

signaling_pathway Proposed Signaling Pathway for Sterile Inflammation at Injection Site cluster_trigger Trigger cluster_recognition Cellular Recognition cluster_pathway Inflammatory Pathway Activation cluster_response Inflammatory Response oily_depot Oily Vehicle (e.g., Sesame Oil) & Drug Crystals macrophage Resident Macrophage oily_depot->macrophage Phagocytosis/ Interaction tlr Toll-like Receptors (TLRs) Recognize DAMPs macrophage->tlr nlrp3 NLRP3 Inflammasome Activation macrophage->nlrp3 pro_il1b Pro-IL-1β tlr->pro_il1b Transcription caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Active IL-1β Release caspase1->il1b Cleavage pro_il1b->il1b cytokine_release Pro-inflammatory Cytokine & Chemokine Release (TNF-α, IL-6) il1b->cytokine_release cell_recruitment Recruitment of Neutrophils & Monocytes cytokine_release->cell_recruitment clinical_signs Clinical Signs (Swelling, Redness, Pain, Nodules) cell_recruitment->clinical_signs

Caption: Proposed signaling pathway for oil-depot induced sterile inflammation.

References

Technical Support Center: Fluphenazine Decanoate Extrapyramidal Side Effect (EPS) Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating extrapyramidal side effects (EPS) associated with Fluphenazine Decanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to mitigate EPS caused by this compound?

A1: The primary strategies include:

  • Co-administration of Anticholinergic Agents: Medications like benztropine and procyclidine are often used to manage acute EPS.[1][2]

  • Dose Reduction or Interval Extension: Lowering the dose or extending the interval between injections of this compound can significantly reduce the risk and severity of EPS.[3][4][5]

  • Switching to an Atypical Antipsychotic: Second-generation antipsychotics (SGAs) generally have a lower propensity to cause EPS.[5][6]

Q2: Which types of EPS are most common with this compound?

A2: this compound, a typical antipsychotic, is associated with a range of EPS, including:

  • Acute Dystonia: Sudden, painful muscle spasms, often in the head and neck.[7]

  • Akathisia: A state of inner restlessness and a compelling urge to be in constant motion.[8][9]

  • Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).[7]

  • Tardive Dyskinesia (TD): A potentially irreversible condition characterized by involuntary, repetitive body movements, typically of the face and mouth.[7][10]

Q3: What is the underlying mechanism of Fluphenazine-induced EPS?

A3: Fluphenazine primarily exerts its antipsychotic effect by blocking dopamine D2 receptors in the mesolimbic pathway.[11][12] However, its antagonism of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to the various movement disorders classified as EPS.[13]

Q4: At what point does the risk of EPS significantly increase?

A4: Studies using positron emission tomography (PET) have shown that the risk of EPS increases substantially when dopamine D2 receptor occupancy exceeds a certain threshold. The likelihood of clinical response increases as D2 occupancy is greater than 65%, while the risk for hyperprolactinemia and EPS increases at occupancies higher than 72% and 78%, respectively.[11][14]

Troubleshooting Guides

Issue: A subject in our preclinical study is exhibiting signs of acute dystonia (e.g., torticollis, oculogyric crisis) shortly after this compound administration.

Troubleshooting Steps:

  • Immediate Intervention: For severe reactions, administration of an anticholinergic agent is the first line of treatment.

  • Dose Evaluation: Review the current dosage. Consider a dose reduction in subsequent experiments.

  • Prophylactic Treatment: In future studies with high-dose this compound, consider the prophylactic co-administration of an anticholinergic agent, particularly in drug-naive subjects.

Issue: Subjects in a clinical trial are reporting significant restlessness and an inability to sit still (Akathisia).

Troubleshooting Steps:

  • Quantify the Severity: Utilize the Barnes Akathisia Rating Scale (BARS) to objectively assess the severity of the symptoms.

  • Dose Adjustment: A reduction in the this compound dose or an extension of the injection interval is often an effective first step.[3][4]

  • Pharmacological Intervention: While less responsive to anticholinergics than dystonia, beta-blockers (e.g., propranolol) or benzodiazepines may be considered.[9]

  • Consider Alternative Antipsychotics: If akathisia persists and is distressing, switching to a second-generation antipsychotic with a lower risk of akathisia, such as quetiapine or clozapine, may be necessary.[9]

Data Presentation

Table 1: Efficacy of Anticholinergic Agents for Fluphenazine-Induced EPS

Anticholinergic AgentTarget EPSEfficacy (Odds Ratio)95% Confidence IntervalCitation(s)
Benztropine, Procyclidine, OrphenadrineAcute Dystonia0.130.04 - 0.43[1]
Benztropine, Procyclidine, OrphenadrineAkathisia0.740.27 - 1.98[1]
ProcyclidineParkinsonismMore effective than placebo-[2]

Table 2: Impact of this compound Dose Reduction on EPS

Study DesignInitial Dose/IntervalReduced Dose/IntervalOutcome on EPSCitation(s)
Double-blind, randomized trial25 mg every 2 weeks25 mg every 6 weeksLower 1-year extrapyramidal symptom and dyskinesia scores in the 6-week interval group.[4][5][15]
Double-blind, dose-reduction trialAverage of 23 mg every 2 weeksAverage of 11.5 mg every 2 weeksEPS worsened in the control group but improved slightly in the reduced-dose group.[16]

Experimental Protocols

Clinical Assessment of EPS: Standardized Rating Scales

1. Abnormal Involuntary Movement Scale (AIMS)

  • Objective: To detect and quantify tardive dyskinesia.

  • Methodology:

    • The patient is seated in a firm, armless chair.[3]

    • Observe the patient for any movements at rest.[3]

    • Instruct the patient to perform a series of standardized movements, including opening the mouth, protruding the tongue, tapping fingers to the thumb, and extending the arms.[3]

    • Observe the patient standing and walking.[3]

    • Rate the severity of involuntary movements in seven body regions (face, lips, jaw, tongue, upper extremities, lower extremities, and trunk) on a 5-point scale (0=none to 4=severe).[3]

    • A rating of 2 or higher on any of the first seven items is indicative of tardive dyskinesia.[17]

2. Barnes Akathisia Rating Scale (BARS)

  • Objective: To assess the severity of drug-induced akathisia.

  • Methodology:

    • Observe the patient while seated and then standing for a minimum of two minutes in each position.[18]

    • Rate the objective signs of restlessness (e.g., shuffling of legs, rocking from foot to foot) on a 4-point scale.[18]

    • Inquire about the patient's subjective experience of restlessness and distress, and rate each on a 4-point scale.[18]

    • A global clinical assessment of akathisia is made on a 6-point scale (0=absent to 5=severe).[12][19]

3. Simpson-Angus Scale (SAS)

  • Objective: To measure drug-induced parkinsonism.

  • Methodology:

    • Assess gait as the patient walks into the room.[20]

    • Evaluate muscle rigidity through a series of passive movements of the arms, legs, and neck.[20]

    • Assess for tremor with the patient's arms extended.[20]

    • Observe for salivation.[20]

    • Each of the 10 items is rated on a 5-point scale (0=normal to 4=most severe).[20] A total score of 3 or higher is considered indicative of drug-induced parkinsonism.[6]

Preclinical Assessment of EPS: Animal Models

1. Catalepsy Test (Rodent Model)

  • Objective: To assess the likelihood of a drug to induce parkinsonian-like motor deficits.[21]

  • Methodology:

    • Administer this compound or the test compound to the animal.

    • At specified time points post-administration, place the animal's forepaws on a horizontal bar raised above the surface.

    • Measure the time it takes for the animal to remove its paws from the bar (descent latency).

    • Increased descent latency is indicative of catalepsy.

2. Vacuous Chewing Movement (VCM) Test (Rodent Model)

  • Objective: To model tardive dyskinesia.[21]

  • Methodology:

    • Chronically administer this compound to the animals.

    • After a specified treatment period, observe the animals for the occurrence of purposeless chewing movements that are not directed at any food source.

    • The frequency and duration of VCMs are quantified. An increase in VCMs suggests a liability for tardive dyskinesia.

Visualizations

Fluphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Nigrostriatal Pathway) Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds to ACh_Neuron Cholinergic Interneuron D2_Receptor->ACh_Neuron Inhibits ACh_Release Acetylcholine Release ACh_Neuron->ACh_Release EPS Extrapyramidal Side Effects ACh_Release->EPS Leads to Fluphenazine This compound Fluphenazine->D2_Receptor Blocks Anticholinergic Anticholinergic Drug Anticholinergic->ACh_Release Blocks

Caption: Fluphenazine's D2 receptor blockade and EPS mitigation.

EPS_Mitigation_Workflow Start Patient on this compound Observe_EPS Observe for EPS Start->Observe_EPS Assess_Severity Assess Severity (AIMS, BARS, SAS) Observe_EPS->Assess_Severity EPS Present End EPS Mitigated Observe_EPS->End No EPS Dose_Reduction Dose Reduction / Interval Extension Assess_Severity->Dose_Reduction Monitor Monitor for Improvement Dose_Reduction->Monitor Add_Anticholinergic Add Anticholinergic Agent Re-evaluate Re-evaluate Strategy Add_Anticholinergic->Re-evaluate Switch_SGA Switch to Second-Generation Antipsychotic Switch_SGA->Monitor Monitor->Add_Anticholinergic Not Improved Monitor->End Improved Re-evaluate->Switch_SGA Persistent EPS

Caption: Clinical workflow for mitigating Fluphenazine-induced EPS.

References

Optimizing dosing intervals of Fluphenazine Decanoate for stable plasma levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing dosing intervals of Fluphenazine Decanoate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in optimizing this compound dosing intervals?

A1: The primary challenge is achieving stable, therapeutic plasma concentrations of fluphenazine while minimizing inter-individual variability and adverse effects. Long-acting injectable formulations like this compound are designed to improve adherence, but determining the optimal dose and frequency for each subject can be complex. It can take three to six months to reach a stable state with these agents.[1]

Q2: Is therapeutic drug monitoring (TDM) of plasma fluphenazine levels recommended?

A2: The utility of TDM for this compound is a subject of debate in the scientific community. Some studies suggest that monitoring plasma levels can be helpful in identifying patients at risk of relapse, particularly at lower concentrations.[2] For instance, a 2-year randomized trial indicated that mean plasma levels below 0.9 ng/mL at 9 months were associated with a higher risk of relapse.[3] However, other studies have found no clear relationship between plasma levels of fluphenazine and clinical outcomes or side effects.[1][4] Despite these conflicting findings, the 2020 AGNP/ASCP consensus paper strongly recommends plasma level monitoring for fluphenazine.[3]

Q3: What are the typical plasma concentrations observed with standard dosing regimens?

A3: Plasma concentrations of fluphenazine can vary significantly among individuals. However, several studies provide a general range. For patients receiving 25 mg of this compound every two weeks, steady-state plasma levels of approximately 1.0–1.2 ng/mL are expected after three months of treatment.[3] Another study observed that interval plasma levels (days 4-10 post-injection) ranged from 0.17-0.61 ng/mL for a 25 mg dose and 0.20-0.93 ng/mL for a 50 mg dose every two weeks.[5][6]

Q4: How long does it take to reach steady-state plasma concentrations of fluphenazine after initiating treatment with this compound?

A4: Patients treated with this compound may require up to three months to reach a steady-state plasma level.[2] This extended period is a critical consideration, especially when converting patients from oral fluphenazine. It is often recommended to continue oral supplementation during the initial phase of treatment with the decanoate formulation to ensure therapeutic coverage.[2]

Troubleshooting Guide

Issue 1: High inter-individual variability in plasma fluphenazine levels.

Possible Cause: Inter-patient variability in the absorption and metabolism of this compound is a known issue.

Suggested Solution: Individualize dosing regimens based on patient response and, if feasible, therapeutic drug monitoring. While a direct correlation between plasma levels and clinical outcomes is not definitively established, monitoring can help identify patients with unusually low or high concentrations.

Issue 2: Patients experiencing relapse despite adherence to a standard dosing interval.

Possible Cause: The standard dosing interval may not be optimal for all individuals, leading to sub-therapeutic plasma concentrations towards the end of the dosing period.

Suggested Solution: Consider adjusting the dosing interval or the dose itself. Some studies have explored extending the dosing interval to six weeks without a significant increase in relapse rates, which could be an option for stable patients.[7][8] Conversely, for patients who relapse, shortening the interval or increasing the dose may be necessary. Monitoring plasma trough levels just before the next injection can provide valuable data to guide these adjustments.

Data Summary

Table 1: Plasma Fluphenazine Concentrations with Different Dosing Regimens

Dose of this compoundDosing IntervalMean Trough Plasma Level (ng/mL)Time to Reach Steady StateStudy Population
5 mg or 25 mgEvery 2 weeksNot specified, but lower levels correlated with relapse3 months for 25 mg doseSchizophrenic patients
12.5 mgEvery 2 weeks0.44–0.50Not specifiedSchizophrenia patients (1-year study)
25 mgEvery 2 weeks1.0–1.23 monthsNot specified
25 mgEvery 2 weeks0.17-0.61 (day 4-10)Not specified10 schizophrenic patients
50 mgEvery 2 weeks0.20-0.93 (day 4-10)Not specified7 schizophrenic patients

Data compiled from multiple sources.[2][3][5][6]

Experimental Protocols

Protocol 1: Determination of Steady-State Plasma Fluphenazine Concentrations

Objective: To determine the steady-state plasma concentrations of fluphenazine in subjects receiving a fixed dose of this compound.

Methodology:

  • Subject Selection: Recruit a cohort of patients with a confirmed diagnosis of schizophrenia who have been prescribed this compound for maintenance therapy.

  • Dosing Regimen: Administer a fixed dose of this compound (e.g., 25 mg) via deep intramuscular injection into the gluteal region every two weeks.

  • Blood Sampling: Collect blood samples at regular intervals. To determine steady-state, samples should be taken before the next scheduled injection (trough level) at multiple time points (e.g., months 1, 2, 3, and 6).

  • Plasma Analysis: Separate plasma from the blood samples. Analyze the plasma for fluphenazine concentrations using a sensitive and specific assay such as gas chromatography/mass spectrometry (GC/MS) or high-pressure liquid chromatography (HPLC).[1][9]

  • Data Analysis: Plot the trough plasma concentrations over time to determine when a plateau is reached, indicating steady-state. Calculate the mean and standard deviation of the plasma concentrations at steady-state.

Protocol 2: Comparing Different Dosing Intervals

Objective: To compare the efficacy and safety of different dosing intervals of this compound.

Methodology:

  • Subject Selection: Enroll clinically stable outpatients with schizophrenia or schizoaffective disorder.

  • Stabilization Phase: Stabilize all patients on a standard dose and interval (e.g., 25 mg every 2 weeks) for a minimum of 6 weeks.

  • Randomization: Randomly assign patients in a double-blind manner to one of two groups:

    • Group A: Continue with 25 mg of this compound every 2 weeks.

    • Group B: Receive 25 mg of this compound every 6 weeks.

  • Clinical Monitoring: Assess patients at regular intervals (e.g., every 2 weeks) for the duration of the study (e.g., 54 weeks). Use standardized rating scales to measure symptoms, side effects, and overall clinical status.

  • Data Analysis: Compare the relapse rates, symptom scores, and side effect profiles between the two groups using appropriate statistical methods.[7][8]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Steady-State Plasma Concentration cluster_protocol2 Protocol 2: Comparing Dosing Intervals P1_Start Recruit Patient Cohort P1_Dosing Administer Fixed Dose (e.g., 25mg every 2 weeks) P1_Start->P1_Dosing P1_Sampling Collect Blood Samples (Trough levels at months 1, 2, 3, 6) P1_Dosing->P1_Sampling P1_Analysis Analyze Plasma Fluphenazine (GC/MS or HPLC) P1_Sampling->P1_Analysis P1_End Determine Steady-State P1_Analysis->P1_End P2_Start Enroll Clinically Stable Patients P2_Stabilize Stabilize on Standard Dose (25mg every 2 weeks for 6 weeks) P2_Start->P2_Stabilize P2_Randomize Randomize into Two Groups P2_Stabilize->P2_Randomize P2_GroupA Group A: 25mg every 2 weeks P2_Randomize->P2_GroupA Standard Interval P2_GroupB Group B: 25mg every 6 weeks P2_Randomize->P2_GroupB Extended Interval P2_Monitor Monitor Clinical Status (54 weeks) P2_GroupA->P2_Monitor P2_GroupB->P2_Monitor P2_End Compare Outcomes P2_Monitor->P2_End

Caption: Experimental workflows for determining steady-state plasma levels and comparing dosing intervals.

logical_relationship cluster_dosing_strategy Dosing Strategy Logic Start Initiate Fluphenazine Decanoate Therapy Oral_Overlap Consider Oral Fluphenazine Overlap for first 3 months Start->Oral_Overlap Monitor_Plasma Monitor Trough Plasma Levels? Oral_Overlap->Monitor_Plasma Yes_Monitor Collect Trough Sample Before Next Injection Monitor_Plasma->Yes_Monitor Yes No_Monitor Monitor Clinical Response Monitor_Plasma->No_Monitor No Analyze_Level Analyze Plasma Level Yes_Monitor->Analyze_Level Decision Is Level in Therapeutic Range? Analyze_Level->Decision Adjust_Dose Adjust Dose or Interval Decision->Adjust_Dose No Continue_Regimen Continue Current Regimen Decision->Continue_Regimen Yes Adjust_Dose->Monitor_Plasma Relapse Patient Relapses? No_Monitor->Relapse Relapse->Adjust_Dose Yes Relapse->Continue_Regimen No

Caption: Logical workflow for making decisions on dosing strategy for this compound.

References

Addressing variability in patient response to Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluphenazine Decanoate. The content addresses common issues related to the variability in patient response observed during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the decanoate ester of fluphenazine, a potent first-generation (typical) antipsychotic belonging to the phenothiazine class.[1][2] It is a long-acting injectable (LAI) formulation designed for prolonged therapeutic effects, primarily in the management of schizophrenia.[2][3][4] The primary mechanism of action involves blocking postsynaptic dopamine D2 receptors in the central nervous system, particularly in the mesolimbic and cortical pathways.[3][5][6][7] This antagonism of D2 receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][6][7]

Q2: What are the fundamental pharmacokinetic properties of this compound?

This compound is administered via intramuscular or subcutaneous injection in a sesame oil vehicle.[2][4] Following injection, the ester is slowly hydrolyzed by enzymes, gradually releasing the active fluphenazine into the systemic circulation.[3] This slow-release mechanism results in a very long half-life, which can be measurable in months.[8] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, and is excreted through both urine and feces.[3][5] Due to its long-acting nature, it can take three to six months to reach a stable, steady-state concentration in the plasma.[9]

Q3: Why is there such significant inter-individual variability in response to this compound?

The variability in patient response is multifactorial, stemming from differences in pharmacokinetics and pharmacodynamics. Key factors include:

  • Genetic Polymorphisms: Variations in genes coding for metabolic enzymes, especially CYP2D6, can lead to significant differences in drug metabolism and plasma concentrations.[10][11]

  • Drug-Drug Interactions: Co-administration of other drugs can inhibit or induce the metabolic enzymes responsible for fluphenazine clearance, altering its plasma levels.[1][12][13]

  • Patient-Specific Factors: Age, sex, liver function, and co-morbid medical conditions can all influence the absorption, distribution, metabolism, and excretion of the drug.[1][14][15]

  • Receptor Sensitivity: Individual differences in the density and sensitivity of dopamine D2 receptors may also contribute to varied clinical and adverse effects.

Q4: How do genetic factors, particularly CYP2D6, influence Fluphenazine metabolism and patient response?

Fluphenazine is predominantly metabolized by the CYP2D6 enzyme.[10][14] The gene for CYP2D6 is highly polymorphic, leading to four main phenotypes:

  • Poor Metabolizers (PMs): Have little to no enzyme function. They are at high risk for accumulating toxic drug levels, leading to increased adverse effects even at standard doses.

  • Intermediate Metabolizers (IMs): Have decreased enzyme function.

  • Extensive (Normal) Metabolizers (EMs): Have normal enzyme function.

  • Ultrarapid Metabolizers (UMs): Have increased enzyme function. They may clear the drug too quickly, potentially leading to sub-therapeutic plasma concentrations and a lack of efficacy at standard doses.

Therefore, a patient's CYP2D6 genotype is a critical determinant of their ability to process fluphenazine and can significantly impact both efficacy and tolerability.[11][16]

Q5: What are the most critical drug-drug interactions to monitor during experimental studies?

Researchers must be vigilant about concomitant medications that can alter fluphenazine plasma levels. The most significant interactions involve inhibitors and inducers of CYP2D6.[17]

  • Strong CYP2D6 Inhibitors: Drugs like fluoxetine, paroxetine, and bupropion can significantly increase fluphenazine concentrations, raising the risk of toxicity.[11][18]

  • Other CNS Depressants: Co-administration with alcohol, opioids, or benzodiazepines can lead to additive sedative and respiratory depressant effects.[1][13][19]

  • Anticholinergic Agents: Use with other drugs having anticholinergic properties can exacerbate side effects like dry mouth, constipation, and urinary retention.[1][15] It is crucial to obtain a complete medication history for all study participants.[1][20]

Troubleshooting Guide for Researchers

Problem 1: High variability in plasma concentrations is observed across the study cohort despite standardized dosing.

  • Possible Causes:

    • Genetic Differences in Metabolism: Undiagnosed variations in CYP2D6 activity (Poor vs. Ultrarapid Metabolizers) are a primary cause of pharmacokinetic variability.[10]

    • Concomitant Medications: Participants may be taking other medications that inhibit or induce CYP2D6, altering fluphenazine metabolism.[13][21]

    • Variable Injection Technique: Although less common, improper injection technique could theoretically affect the absorption rate from the oil depot.

    • Patient Adherence (to study protocol): Unreported use of other substances, like tobacco or alcohol, can influence drug clearance.[19]

  • Troubleshooting Steps:

    • Implement Therapeutic Drug Monitoring (TDM): Regularly measure steady-state plasma fluphenazine concentrations to correlate with clinical outcomes and adverse effects. The therapeutic reference range is generally considered 1 to 10 ng/mL, although some studies suggest lower ranges may be effective.[14][22]

    • Conduct Pharmacogenetic Testing: Screen participants for CYP2D6 polymorphisms to stratify the cohort by metabolizer status. This can help explain outliers and normalize data.

    • Review Concomitant Medications: Re-screen all participants for the use of prescription, over-the-counter, and supplemental products that could interact with fluphenazine.[12]

Problem 2: A subset of participants experiences severe extrapyramidal symptoms (EPS) or other adverse effects at seemingly therapeutic doses.

  • Possible Causes:

    • Poor Metabolizer Status: The participant may have a CYP2D6 genotype that leads to reduced metabolism and drug accumulation, resulting in toxic plasma levels.[11]

    • Drug Interaction: A newly started or undisclosed medication may be inhibiting fluphenazine metabolism.[1]

    • Individual Sensitivity: Some individuals may have a lower threshold for D2 receptor-mediated side effects in the nigrostriatal pathway.[23]

  • Troubleshooting Steps:

    • Measure Plasma Levels Immediately: Correlate the timing of the adverse event with a plasma drug concentration measurement. Levels above the therapeutic range would strongly suggest a pharmacokinetic issue.

    • Perform CYP2D6 Genotyping: If not already done, genotyping can confirm if the participant is a poor metabolizer.

    • Dose Adjustment: For known poor metabolizers or in cases of confirmed high plasma levels, a significant dose reduction is warranted.

    • Manage Symptoms: Consider the use of anticholinergic agents to manage acute EPS, but be aware that these can also increase fluphenazine plasma concentrations.[15]

Problem 3: Lack of therapeutic response in a portion of the study group.

  • Possible Causes:

    • Ultrarapid Metabolizer Status: Participants with multiple functional copies of the CYP2D6 gene may clear the drug too rapidly, preventing it from reaching therapeutic concentrations.[11]

    • Drug Interactions: Concomitant use of a CYP2D6 inducer (though less common) could lower plasma levels.[11]

    • Receptor Insensitivity or Treatment Resistance: The underlying pathophysiology in these individuals may be less responsive to D2 receptor blockade.[24]

    • Incorrect Diagnosis: The participant's condition may not be primarily dopamine-mediated.

  • Troubleshooting Steps:

    • Confirm Low Plasma Concentrations: Use TDM to verify that the lack of response is correlated with sub-therapeutic drug levels.

    • Genotype for Ultrarapid Metabolizer Status: Identify participants who may require higher or more frequent dosing to achieve a therapeutic effect.

    • Evaluate for Treatment Resistance: If plasma levels are within the therapeutic range but efficacy is poor, the participant may be considered treatment-resistant. This is a distinct clinical phenomenon.[25]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue / DescriptionReference(s)
Administration Route Intramuscular (IM) or Subcutaneous (SC) Injection[2][4]
Bioavailability High (avoids first-pass metabolism)[18]
Time to Peak (Tmax) 20-24 hours after injection[18]
Half-life (t½) Long and variable; can be several weeks to months[8]
Time to Steady State 3 to 6 months[9]
Metabolism Primarily hepatic, via CYP2D6[10][14]
Protein Binding 91% to 99%[5]
Excretion Urine and feces[3][5]
Therapeutic Range 1 - 10 ng/mL (subject to debate)[14][22]

Table 2: Common Adverse Effects and Potential Management

Adverse Effect CategoryExamplesPotential Management / MitigationReference(s)
Extrapyramidal Symptoms (EPS) Akathisia, Dystonia, ParkinsonismDose reduction, Anticholinergic agents (e.g., benztropine), Beta-blockers (for akathisia)[2][26]
Tardive Dyskinesia (TD) Involuntary, repetitive movements (often orofacial)Discontinuation or dose reduction (if possible), Switch to an atypical antipsychotic[23][26]
Neuroleptic Malignant Syndrome (NMS) Fever, muscle rigidity, autonomic dysfunctionImmediate drug cessation, Supportive care, Dopamine agonists[2][26]
Anticholinergic Effects Dry mouth, blurred vision, constipation, urinary retentionSymptomatic relief (e.g., hydration, fiber), Dose reduction[2][26]
Endocrine Effects Hyperprolactinemia (leading to gynecomastia, amenorrhea)Monitor prolactin levels, Consider dopamine agonists or switching agents[3][26]
Metabolic Effects Weight gain, changes in glucose/lipidsRegular monitoring of weight, BMI, glucose, and lipids; Lifestyle counseling[26]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of Fluphenazine

  • Objective: To quantify the plasma concentration of fluphenazine in study participants to ensure levels are within the therapeutic window and to investigate variability.

  • Sample Collection:

    • Collect 5-10 mL of venous blood into a heparinized or EDTA-containing tube.

    • For steady-state trough level analysis, draw blood immediately before the next scheduled injection.

    • To investigate adverse effects, draw blood at the time of the event.

    • Immediately after collection, centrifuge the sample at 2000-3000 x g for 10 minutes to separate plasma.

    • Transfer the plasma to a labeled cryovial and store at -20°C or lower until analysis.

  • Analytical Methodology:

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): A sensitive and specific method for quantifying fluphenazine. The lower limit of determination can be as low as 0.05 ng/mL.[9]

    • Gas Chromatography/Mass Spectrometry (GC/MS): Another highly sensitive and specific method used to measure fluphenazine concentrations.[15][27]

  • Data Interpretation:

    • Compare the measured plasma concentration to the established therapeutic range (e.g., 1-10 ng/mL).[14][22]

    • Correlate plasma levels with clinical efficacy scores (e.g., PANSS) and adverse effect ratings (e.g., AIMS, SAS).

Protocol 2: CYP2D6 Genotyping for Metabolizer Status

  • Objective: To determine the CYP2D6 genotype of study participants to identify poor, intermediate, extensive, and ultrarapid metabolizers.

  • Sample Collection:

    • Collect a whole blood sample (in an EDTA tube) or a saliva sample from each participant.

  • DNA Extraction:

    • Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's protocol.

    • Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop).

  • Genotyping Analysis:

    • Use a targeted genotyping assay (e.g., real-time PCR with allele-specific probes or a microarray) to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

    • The assay should be able to identify alleles associated with no function (3, *4, *5, *6), decreased function (10, 17, *41), normal function (1, *2), and increased function (gene duplications).

  • Phenotype Assignment:

    • Assign a metabolizer phenotype based on the combination of alleles detected, using established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).

    • Use this phenotype information to stratify data analysis and to inform dose adjustments in adaptive trial designs.

Visualizations

Fluphenazine_PK_Pathway cluster_admin Administration cluster_body Systemic Circulation & Metabolism cluster_excretion Excretion IM/SC Injection IM/SC Injection This compound (Prodrug) This compound (Prodrug) IM/SC Injection->this compound (Prodrug) Slow Absorption Active Fluphenazine Active Fluphenazine This compound (Prodrug)->Active Fluphenazine Esterase Hydrolysis Liver Liver Active Fluphenazine->Liver Distribution CYP2D6 Enzyme CYP2D6 Enzyme Active Fluphenazine->CYP2D6 Enzyme Metabolism Liver->CYP2D6 Enzyme Inactive Metabolites Inactive Metabolites Urine/Feces Urine/Feces Inactive Metabolites->Urine/Feces CYP2D6 Enzyme->Inactive Metabolites

Caption: Pharmacokinetic pathway of this compound from injection to excretion.

Mechanism_and_Variability cluster_drug Drug Factors cluster_patient Patient Factors cluster_response Clinical Response Fluphenazine Dose Fluphenazine Dose Plasma Concentration Plasma Concentration Fluphenazine Dose->Plasma Concentration CYP2D6 Genetics CYP2D6 Genetics CYP2D6 Genetics->Plasma Concentration Modulates Metabolism Drug Interactions Drug Interactions Drug Interactions->Plasma Concentration Inhibits/Induces Therapeutic Effect (Mesolimbic D2 Blockade) Therapeutic Effect (Mesolimbic D2 Blockade) Plasma Concentration->Therapeutic Effect (Mesolimbic D2 Blockade) Adverse Effects (Nigrostriatal D2 Blockade) Adverse Effects (Nigrostriatal D2 Blockade) Plasma Concentration->Adverse Effects (Nigrostriatal D2 Blockade)

Caption: Factors influencing Fluphenazine plasma concentration and clinical outcomes.

Troubleshooting_Workflow Start Variable Response Observed (Efficacy or Safety Signal) TDM Measure Plasma Fluphenazine Level (TDM) Start->TDM Check_Meds Review Concomitant Medications Start->Check_Meds Level_Result Plasma Level? TDM->Level_Result Check_Meds->TDM Genotype Perform CYP2D6 Genotyping Genotype_Result Metabolizer Status? Genotype->Genotype_Result High_Level Action: Reduce Dose Investigate Inhibitors Level_Result->High_Level High Low_Level Action: Increase Dose Investigate Inducers/Adherence Level_Result->Low_Level Low Normal_Level Consider Pharmacodynamic Variability (e.g., Receptor Sensitivity) Level_Result->Normal_Level Normal Poor_Metabolizer Confirms High Level Risk Genotype_Result->Poor_Metabolizer Poor/Intermediate Ultrarapid_Metabolizer Confirms Low Level Risk Genotype_Result->Ultrarapid_Metabolizer Ultrarapid High_Level->Genotype Low_Level->Genotype

Caption: A logical workflow for troubleshooting variable responses to Fluphenazine.

References

Technical Support Center: Fluphenazine Decanoate Dose-Response Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluphenazine Decanoate. The information addresses common challenges and questions related to establishing a clear dose-response relationship in experimental and clinical settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are converting subjects from oral fluphenazine to this compound and observing inconsistent clinical responses. What are the recommended conversion ratios and what factors could be contributing to this variability?

A1: Establishing a precise conversion formula from oral fluphenazine hydrochloride to this compound is a significant challenge due to pharmacokinetic variability.[1] However, a commonly cited starting point is based on a multicenter study which found that 20 mg of oral fluphenazine hydrochloride daily is approximately equivalent to 25 mg of this compound every 3 weeks.[2][3] This translates to an approximate ratio of 12.5 mg of the decanoate formulation every 3 weeks for every 10 mg of the daily oral hydrochloride form.[3][4]

Troubleshooting Inconsistent Responses:

  • Pharmacokinetic Variability: The absorption of oral fluphenazine is often erratic, and its bioavailability is very low (2.7-3.4%).[5] Intramuscular administration provides at least four times the bioavailable drug compared to the oral route.[5] This difference in bioavailability can lead to unexpected responses post-conversion.

  • Time to Steady State: It can take approximately three months for patients receiving 25 mg of this compound every two weeks to reach steady-state plasma levels. During this initial period, oral supplementation may be necessary to maintain clinical stability. Discontinuing oral medication immediately after the first injection may lead to a dip in plasma concentration and a re-emergence of symptoms.

  • Individual Metabolism: Fluphenazine is extensively metabolized by the liver, and individual differences in cytochrome P450 enzyme activity can influence plasma concentrations.[6] Factors such as smoking status may also affect the concentration-dose relationship of oral fluphenazine.[5]

  • Dosing Interval: The standard dosing interval is typically every 2 to 5 weeks, but the optimal frequency must be determined for each individual based on their response.[7]

Q2: What is the target therapeutic plasma concentration for fluphenazine, and how reliable is therapeutic drug monitoring (TDM) in predicting clinical response?

A2: The correlation between fluphenazine plasma levels and clinical response has been a subject of study, with a suggested therapeutic threshold of around 1.0 ng/mL and a point of futility at 4.0 ng/mL.[5] However, the utility of TDM is still debated due to significant interpatient variability in steady-state plasma concentrations.[8]

Key Considerations for TDM:

  • Therapeutic Range: Studies suggest that mean plasma levels below 0.9 ng/mL are associated with a higher risk of relapse.[5] A maintenance dose of 25 mg of this compound every 2 weeks typically results in steady-state levels of 1.0–1.2 ng/mL after three months.[5]

  • Variability: In one study, steady-state plasma concentrations of fluphenazine ranged from undetectable (<0.1 ng/mL) to 27.9 ng/mL in patients receiving continuous treatment.[8] This wide variation was not significantly associated with dosage, age, or sex.[8]

  • Peak Trough Fluctuations: this compound has a short Tmax of about 20-24 hours, meaning peak plasma levels are reached within a day of injection.[5] This is followed by a more stable, lower plasma level.[9] This initial peak can be associated with acute side effects.

  • Assay Method: Different assay methods (e.g., radioimmunoassay, gas-liquid chromatography, HPLC) can yield different results and may also measure metabolites, which can complicate the interpretation of the parent drug's therapeutic level.[9][10] Highly sensitive methods like high-performance liquid chromatography with coulometric detection can measure both this compound and fluphenazine in plasma.[11][12]

Q3: We are observing a high incidence of extrapyramidal symptoms (EPS) in our study subjects. How can we manage and mitigate these dose-related side effects?

A3: Extrapyramidal symptoms are a prominent adverse effect of fluphenazine.[6] The risk of these symptoms is related to both the dose and the individual's susceptibility.

Strategies for Managing EPS:

  • Dose Reduction: Lowering the dose of this compound is often the most effective strategy for managing EPS.[13] Studies have shown that reducing the maintenance dose can be done safely without a loss of efficacy and may lead to an improvement in EPS.[13]

  • Anticholinergic Medication: Co-administration of anticholinergic agents can be effective in managing some forms of EPS. However, it's noteworthy that one study found that patients taking anticholinergic agents had significantly higher steady-state plasma concentrations of fluphenazine.[8]

  • Careful Dose Titration: For first-episode or less severely ill patients, lower initial doses should be considered to avoid neurological adverse effects associated with the peak plasma levels that occur 24 hours after injection.[5]

  • Monitoring: Regularly assess for EPS, including akathisia, dystonia, parkinsonism, and tardive dyskinesia, throughout the study.[14][15]

Q4: Is there a clear linear relationship between the administered dose of this compound and the observed clinical effect?

A4: The dose-response relationship for this compound is not straightforwardly linear. While higher doses generally lead to higher plasma concentrations, the correlation between dose, plasma level, and clinical response is weak and influenced by numerous factors.[8]

Challenges in Establishing a Linear Dose-Response Curve:

  • Individual Variability: As mentioned, pharmacokinetic differences among individuals lead to a wide range of plasma concentrations for a given dose.[8][9]

  • Therapeutic Window: There appears to be a therapeutic window for fluphenazine plasma concentrations. Levels below a certain threshold may be ineffective, while levels above a higher threshold may not provide additional benefit and only increase the risk of adverse effects.[5]

  • Delayed Steady State: The long time required to reach steady-state concentrations makes it difficult to titrate the dose against an immediate clinical response.

  • Relapse as an Endpoint: In maintenance studies, the primary outcome is often relapse prevention. A statistically significant relationship has been found between lower fluphenazine plasma levels and an increased risk of psychotic exacerbations.

Data Presentation

Table 1: Conversion from Oral Fluphenazine Hydrochloride to this compound

Oral Fluphenazine Hydrochloride Daily DoseApproximate Equivalent this compound DoseReference(s)
10 mg12.5 mg every 3 weeks[3][4]
20 mg25 mg every 3 weeks[2][3]

Table 2: this compound Maintenance Doses and Corresponding Plasma Concentrations

This compound DoseDosing IntervalMean Trough/Steady-State Plasma Level (ng/mL)Time to Reach Steady StateReference(s)
12.5 mgEvery 2 weeks0.44 - 0.50-[5]
25 mgEvery 2 weeks1.0 - 1.23 months[5]
50 mgEvery 2 weeks0.20 - 0.93-[9]

Table 3: Dose-Related Adverse Effects of Fluphenazine

Adverse Effect CategorySpecific SymptomsManagement ConsiderationsReference(s)
Extrapyramidal Symptoms (EPS) Dystonia, akathisia, parkinsonism, tardive dyskinesiaDose reduction, anticholinergic medication[13][14][15]
Neuroleptic Malignant Syndrome (NMS) High fever, muscle rigidity, altered mental statusImmediate discontinuation of the drug and intensive symptomatic treatment[16][17]
Endocrine Effects Hyperprolactinemia (can lead to menstrual irregularities, sexual dysfunction)Regular monitoring of prolactin levels[14][17][18]
Cardiovascular Effects Hypotension, tachycardiaCareful monitoring, especially in patients with pre-existing cardiovascular conditions[14][19]
Anticholinergic Effects Dry mouth, blurred vision, constipationSymptomatic management, lifestyle adjustments[15]

Experimental Protocols

While detailed, step-by-step experimental protocols are not fully elaborated in the provided search results, the following outlines a general methodology for a clinical trial investigating the dose-response relationship of this compound, based on the described studies.

Protocol: Double-Blind, Randomized, Fixed-Dose Study

  • Subject Recruitment:

    • Define clear inclusion and exclusion criteria for the patient population (e.g., diagnosis of schizophrenia, age range, absence of contraindications).[7]

    • Obtain informed consent from all participants.[20]

  • Washout and Conversion (if applicable):

    • For patients on other antipsychotics, a washout period may be necessary.

    • For conversion from oral fluphenazine, use a conservative conversion ratio and consider a period of oral supplementation for the first 3 months.[1]

  • Randomization:

    • Randomly assign subjects to different fixed-dose groups of this compound (e.g., 5 mg, 12.5 mg, 25 mg) administered at a fixed interval (e.g., every 2 weeks). A placebo group may be included in some study designs.[21]

  • Drug Administration:

    • Administer this compound via deep intramuscular injection into the gluteal region.[7] Use a dry syringe and a needle of at least 21 gauge.[3][19]

  • Assessments:

    • Clinical Efficacy: Use standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS) at baseline and regular intervals throughout the study to assess changes in psychopathology.[7][22][23]

    • Plasma Concentration Monitoring: Collect blood samples at predetermined time points (e.g., trough levels just before the next injection, peak levels 24 hours post-injection) to measure fluphenazine plasma concentrations using a validated assay method (e.g., HPLC with coulometric detection or GC/MS).[8][11][20]

    • Side Effect Monitoring: Regularly assess for adverse effects, particularly EPS, using scales like the Simpson-Angus Scale or the Barnes Akathisia Rating Scale.[13] Monitor vital signs, weight, and laboratory parameters (e.g., complete blood count, liver function tests, prolactin levels).[16][24]

    • Relapse Monitoring: Clearly define criteria for psychotic relapse and monitor subjects for the occurrence of such events.

  • Data Analysis:

    • Analyze the correlation between the administered dose, steady-state plasma concentrations, changes in clinical rating scale scores, and the incidence of adverse effects.

    • Compare relapse rates between the different dose groups.

Mandatory Visualization

cluster_oral Oral Fluphenazine Therapy cluster_conversion Conversion to this compound cluster_maintenance Maintenance Phase oral_stabilization Patient Stabilized on Oral Fluphenazine HCl calculate_dose Calculate Initial Decanoate Dose (e.g., 12.5mg for 10mg/day oral) oral_stabilization->calculate_dose first_injection Administer First IM Injection of this compound calculate_dose->first_injection oral_taper Gradually Taper and Discontinue Oral Fluphenazine first_injection->oral_taper Consider oral overlap for up to 3 months monitor_response Monitor Clinical Response and Side Effects oral_taper->monitor_response tdm Therapeutic Drug Monitoring (Optional, after ~3 months) monitor_response->tdm adjust_dose Adjust Dose and/or Interval Based on Response and Tolerability monitor_response->adjust_dose Inadequate response or significant side effects? stable_maintenance Stable Maintenance Therapy monitor_response->stable_maintenance Clinically stable with minimal side effects tdm->adjust_dose Plasma levels outside therapeutic range? tdm->stable_maintenance Plasma levels in therapeutic range and clinically stable adjust_dose->monitor_response Continue monitoring

Caption: Workflow for converting a patient from oral fluphenazine to this compound.

cluster_stable Stable cluster_unstable Unstable or Side Effects start Patient on Maintenance This compound check_response Assess Clinical Stability and Side Effects start->check_response continue_treatment Continue Current Dose and Interval check_response->continue_treatment Clinically Stable, No Significant Side Effects relapse Relapse or Worsening Psychopathology check_response->relapse Not Stable side_effects Significant Adverse Effects (e.g., EPS) check_response->side_effects Side Effects Present tdm Measure Plasma Concentration relapse->tdm Yes side_effects->tdm Yes increase_dose Consider Dose Increase or Shorter Interval increase_dose->start Re-evaluate decrease_dose Consider Dose Reduction or Longer Interval decrease_dose->start Re-evaluate tdm->increase_dose Low Plasma Levels tdm->decrease_dose High Plasma Levels

Caption: Decision tree for dose adjustment of this compound.

fluphenazine Fluphenazine d2_receptor Dopamine D2 Receptor (in Mesolimbic Pathway) fluphenazine->d2_receptor Antagonizes dopamine_blockade Blockade of Postsynaptic Dopamine Receptors d2_receptor->dopamine_blockade reduced_dopaminergic Inhibition of Dopamine-Mediated Neurotransmission dopamine_blockade->reduced_dopaminergic antipsychotic_effect Reduction of Positive Symptoms (e.g., Hallucinations, Delusions) reduced_dopaminergic->antipsychotic_effect

Caption: Simplified mechanism of action of fluphenazine.

References

Validation & Comparative

Head-to-Head Clinical Trial Comparison: Fluphenazine Decanoate vs. Risperidone Consta

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fluphenazine Decanoate, a first-generation (typical) long-acting injectable (LAI) antipsychotic, and Risperidone Consta, a second-generation (atypical) LAI antipsychotic. The comparison is based on data from head-to-head clinical trials, focusing on efficacy, safety, and tolerability for researchers, scientists, and drug development professionals.

Efficacy

The comparative efficacy of this compound and Risperidone Consta has been evaluated in various clinical settings, with outcomes measured by treatment discontinuation, hospitalization rates, and changes in psychopathology scores.

A key multisite, open-label, randomized controlled trial addressed the risks and benefits of switching from this compound or Haloperidol Decanoate to Risperidone Consta versus staying on the original medication.[1][2][3][4] In this trial, adult outpatients with schizophrenia or schizoaffective disorder were followed for a 6-month protocol-driven phase and a subsequent 6-month naturalistic follow-up.[1][2][3][4] During the initial 6 months, there was no significant difference in the time to treatment discontinuation between the group that switched to Risperidone Consta and the group that stayed on their conventional depot antipsychotic.[1][3] However, when the 6-month naturalistic follow-up was included, the time to treatment discontinuation was significantly shorter for those who switched to Risperidone Consta.[1][3] Specifically, 31% of patients who switched discontinued treatment, compared to 10% of those who stayed on their original medication.[1]

Another study focusing on patients with schizophrenia who were stable on a conventional depot antipsychotic, including this compound, found that switching to long-acting risperidone was associated with significant reductions in Positive and Negative Syndrome Scale (PANSS) total and factor scores.[5] In this 12-week, open-label, multicenter trial, 48% of these stable patients showed further symptom improvement, defined as a 20% or greater decrease in PANSS score at the endpoint.[5]

A retrospective cohort study in Japan suggested that second-generation LAIs may have an advantage. It found that aripiprazole and paliperidone were associated with a significantly lower risk of psychiatric hospitalization and LAI discontinuation compared to fluphenazine/haloperidol.[6] While not a direct comparison to Risperidone Consta in this particular outcome, it points to a trend favoring newer agents in certain effectiveness measures.[6] Conversely, a Danish study of over 9,000 patients found that Risperidone LAI was inferior to conventional depot antipsychotics, including fluphenazine.[7] Patients treated with Risperidone LAI had a higher number of hospital admissions per month and spent a greater percentage of time admitted to the hospital compared to when they were treated with conventional depots.[7] Furthermore, the hazard of discontinuing treatment was higher for patients on Risperidone LAI.[7]

Table 1: Efficacy Outcomes in Head-to-Head Trials

Outcome MeasureThis compound (Stay Group)Risperidone Consta (Switch Group)Study
Treatment Discontinuation (12 months)10%31%Rosenheck et al.[1][3]
Psychiatric HospitalizationLower rate (0.08 admissions/month)Higher rate (0.50 admissions/month)Danish Cohort Study[7]
Time Spent Hospitalized33%48%Danish Cohort Study[7]
Symptom Improvement (≥20% PANSS decrease in stable patients)Not Applicable (Control)48%Open-Label Switch Study[5]

Safety and Tolerability

The safety and tolerability profiles of this compound and Risperidone Consta differ, particularly concerning metabolic side effects and extrapyramidal symptoms (EPS).

In the randomized controlled trial comparing switching to Risperidone Consta versus staying on a conventional depot, the groups did not differ significantly with respect to new-onset tardive dyskinesia or new-onset EPS.[1][3][4] However, patients who switched to Risperidone Consta experienced greater increases in body mass index (BMI) and prolactin levels.[1][2][3][4] The mean BMI increased by 1.0 in the switch group, while it decreased by 0.3 in the stay group.[1][3] Similarly, the maximum increase in prolactin was significantly higher in the Risperidone Consta group (23.4 ng/mL) compared to the stay group (a decrease to 15.2 ng/mL).[1][3]

In the open-label study of stable patients switching to long-acting risperidone, adverse events related to movement disorders were reported in 3% of patients, and the overall severity of movement disorders decreased during the treatment period.[5] While typical antipsychotics like fluphenazine are generally associated with a higher risk of EPS, risperidone also carries a notable risk, especially at higher doses.[8] One study comparing EPS among various LAIs found that risperidone was associated with more EPS compared to paliperidone, aripiprazole, and flupenthixol.[9]

Table 2: Key Safety and Tolerability Findings

Adverse EventThis compound (Stay Group)Risperidone Consta (Switch Group)Study
Mean BMI Change-0.3+1.0Rosenheck et al.[1][3]
Maximum Prolactin Change (ng/mL)Decrease to 15.2Increase to 23.4Rosenheck et al.[1][3]
New-Onset EPSNo significant differenceNo significant differenceRosenheck et al.[1][4]
Movement Disorder AEs (in stable patients)Not Applicable (Control)3%Open-Label Switch Study[5]

Experimental Protocols

Rosenheck et al. (2012) - Open-Label, Randomized Controlled Trial

  • Objective: To assess the risks and benefits of staying on long-acting injectable haloperidol or fluphenazine versus switching to long-acting injectable risperidone microspheres.[1][3]

  • Study Design: A multisite, open-label, randomized controlled trial with a 6-month protocol-driven treatment phase and a 6-month naturalistic follow-up.[1][2][3][4]

  • Participants: Adult outpatients with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder who were already being treated with haloperidol decanoate (n=40) or this compound (n=22).[1][2][3][4]

  • Intervention: Patients were randomly assigned to either stay on their current long-acting injectable medication or switch to risperidone microspheres.[1][2][3][4]

  • Primary Outcome: Time to treatment discontinuation.[1][3]

  • Secondary Outcomes: Included assessments of psychopathology, hospitalizations, sexual side effects, new-onset tardive dyskinesia, new-onset EPS, body mass, and prolactin levels.[1][3][4]

  • Statistical Analysis: Kaplan-Meier and Cox regression analyses were used for the primary outcome, while random regression models were used for secondary outcomes.[1][3]

Open-Label Switch Study (as described in PubMed ID: 15826725)

  • Objective: To assess the safety and efficacy of switching symptomatically stable schizophrenia patients from conventional depot antipsychotics to long-acting injectable risperidone.[5]

  • Study Design: A 12-week, open-label, multicenter trial.[5]

  • Participants: Patients with schizophrenia who were considered symptomatically stable and had been receiving flupenthixol decanoate, this compound, haloperidol decanoate, or zuclopenthixol decanoate for at least 4 months.[5]

  • Intervention: After a run-in period on their conventional depot, patients were switched to long-acting risperidone every 2 weeks, starting at a 25 mg dose. The dose could be adjusted in 12.5-mg increments at 4-week intervals.[5]

  • Primary Outcome Measures: Safety and efficacy, including PANSS total and factor scores, Clinical Global Impressions (CGI) severity scale, and incidence of adverse events related to movement disorders.[5]

Visualizations

experimental_workflow cluster_screening Patient Screening and Randomization cluster_arms Treatment Arms (12 Months) cluster_followup Follow-up Phases cluster_outcomes Outcome Assessment p Adult Outpatients with Schizophrenia or Schizoaffective Disorder (n=62 on Haloperidol or this compound) rand Randomization p->rand stay Stay Group (n=22 on Fluphenazine) Continue this compound rand->stay switch_med Switch Group Initiate Risperidone Consta rand->switch_med stay_f1 6-Month Protocol-Driven stay->stay_f1 switch_f1 6-Month Protocol-Driven switch_med->switch_f1 stay_f2 6-Month Naturalistic stay_f1->stay_f2 o1 Time to Discontinuation stay_f2->o1 o2 Psychopathology stay_f2->o2 o3 Adverse Events (EPS, BMI, Prolactin) stay_f2->o3 switch_f2 6-Month Naturalistic switch_f1->switch_f2 switch_f2->o1 switch_f2->o2 switch_f2->o3

Caption: Workflow of the Rosenheck et al. randomized trial.

signaling_pathway cluster_typical Fluphenazine (Typical Antipsychotic) cluster_atypical Risperidone (Atypical Antipsychotic) F Fluphenazine D2_F High D2 Receptor Antagonism F->D2_F EPS Higher Risk of EPS D2_F->EPS D2_R D2 Receptor Antagonism Metabolic Higher Risk of Metabolic (Weight Gain) & Prolactin Side Effects R Risperidone R->D2_R S2A 5-HT2A Receptor Antagonism R->S2A D2_R->Metabolic

Caption: Pharmacodynamic comparison and associated side effect risks.

References

A Comparative Analysis of Side Effect Profiles: Fluphenazine vs. Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an in-depth, objective comparison of the side effect profiles of the first-generation (typical) antipsychotic, fluphenazine, and several commonly prescribed second-generation (atypical) antipsychotics, including risperidone, olanzapine, quetiapine, aripiprazole, and clozapine. The analysis is supported by experimental data from clinical trials and meta-analyses, providing a valuable resource for researchers, scientists, and drug development professionals.

A pivotal distinction lies in their primary adverse effect domains: fluphenazine is predominantly associated with a higher incidence of extrapyramidal symptoms (EPS), while atypical antipsychotics generally carry a greater risk of metabolic disturbances.[1][2][3][4][5]

Data Presentation: A Quantitative Comparison of Side Effect Profiles

The following tables provide a structured summary of quantitative data regarding the most clinically significant side effects. It is important to note that the incidence of these effects can vary based on dosage, duration of treatment, and individual patient factors.

Table 1: Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD)

Fluphenazine, as a high-potency typical antipsychotic, demonstrates a significantly higher propensity for inducing EPS compared to most atypical agents.[6] However, the risk among atypical antipsychotics is not uniform.[7]

Side EffectFluphenazineRisperidoneOlanzapineQuetiapineAripiprazole
Overall EPS Incidence High[6]55.1%[5][8]35.8%[5][8]39.5%[5]Low[9]
Akathisia Incidence reported to be similar to olanzapine in one head-to-head trial.[1][10][11]19.7%[5][8]11.4%[5][8]2.6%[5]Higher than olanzapine.[12]
Parkinsonism (Rigidity) High incidence, a hallmark side effect.[4]More frequent than olanzapine and quetiapine.[13]Lower incidence.[13]Low incidence.[13]Low incidence.
Dystonia High risk, especially acute dystonic reactions.[14]Lower risk.Low risk.[13]Low risk.[13]Low risk.
Tardive Dyskinesia (Long-term) Higher risk compared to atypicals.[2][14]Lower risk.Lower risk.Lower risk.[9]Lower risk.
Table 2: Metabolic Side Effects

Atypical antipsychotics are well-known for their association with metabolic syndrome, though the risk varies considerably among agents.[4][5][15] Fluphenazine is generally considered to have a lower risk of these particular side effects.[1][10]

Side Effect (Mean Change)FluphenazineRisperidoneOlanzapineQuetiapineAripiprazole
Weight Gain (kg) No significant evidence of weight gain compared to placebo.[1][10]~2.3 kg[16]High risk of significant weight gain.[1][10][16]Causes more weight gain than fluphenazine and risperidone.[9]No significant evidence of weight gain compared to placebo.[1][10]
BMI Change ( kg/m ²) No significant change.Increase observed.[1]Significant increase.[1]Increase observed.No significant change.[1]
Fasting Glucose Lower risk.Moderate risk.High risk.Moderate risk.Low risk.
Total Cholesterol Lower risk.Moderate risk.High risk.Moderate risk.Low risk.
Triglycerides Lower risk.Moderate risk.High risk.Moderate risk.Low risk.
Table 3: Other Clinically Relevant Side Effects

This table outlines other common side effects, highlighting the differing profiles related to hormonal, sedative, anticholinergic, and cardiovascular effects.

Side EffectFluphenazineRisperidoneOlanzapineQuetiapineAripiprazole
Prolactin Elevation Significant and sustained elevation.[17]High incidence (up to 89%).[18]Modest and often transient elevation (up to 24%).[18]Little to no effect.[17]Can lower prolactin levels.
Sedation Less sedating than low-potency typicals.[13]Moderate.Moderate to high.High.[13]Low.
Anticholinergic Effects Low intrinsic activity, but often co-prescribed with anticholinergic drugs to manage EPS.[1][10][11]Very low.Low to moderate.[8]Low.Very low.
Orthostatic Hypotension Moderate risk.Moderate risk.Low risk.High risk.Low risk.
QTc Prolongation Moderate risk.Low risk.Low risk.Moderate risk.Low risk.

Experimental Protocols: Standardized Assessment Methodologies

The objective assessment of side effects in clinical trials relies on validated and standardized protocols.

Protocol for Assessment of Extrapyramidal Symptoms

In clinical trials, EPS are typically evaluated at baseline and at regular intervals throughout the study. The most commonly used instruments include:

  • Simpson-Angus Scale (SAS): This 10-item, clinician-rated scale is the standard for assessing drug-induced parkinsonism.[5][8] It evaluates rigidity in various parts of the body, gait, glabellar tap, tremor, and salivation, with each item rated on a 5-point scale (0-4).[5]

  • Barnes Akathisia Rating Scale (BARS): This scale is used to quantify the severity of akathisia.[8] It includes items for objective observation of restless movements, the patient's subjective awareness of restlessness, and their associated distress.

  • Abnormal Involuntary Movement Scale (AIMS): The AIMS is the gold standard for assessing tardive dyskinesia.[8] It is a 12-item, clinician-administered scale that evaluates involuntary movements of the face, lips, jaw, tongue, and extremities.

Protocol for Monitoring Metabolic Side Effects

Given the significant metabolic risks associated with atypical antipsychotics, a standardized monitoring protocol is crucial. The American Diabetes Association (ADA) and the American Psychiatric Association (APA) have established consensus guidelines.[11]

  • Baseline Assessment: Before initiating treatment, a thorough assessment should include a personal and family history of obesity, diabetes, and cardiovascular disease. Baseline measurements of weight, Body Mass Index (BMI), waist circumference, blood pressure, fasting plasma glucose, and a fasting lipid panel are essential.[11]

  • Follow-up Monitoring Schedule:

    • Weight/BMI: Should be checked at 4, 8, and 12 weeks after initiation, and then quarterly.

    • Fasting Plasma Glucose & Lipid Panel: Should be re-evaluated at 12 weeks and then annually.

    • Blood Pressure: Monitored at baseline, 12 weeks, and then annually.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the underlying pharmacological mechanisms and a standard experimental workflow.

Antipsychotic Receptor Binding and Side Effect Pathways

The differential side effect profiles are largely a function of each drug's unique receptor binding affinities.

G cluster_drugs Antipsychotic Agents cluster_receptors Key Receptor Targets cluster_effects Primary Side Effect Profiles Fluphenazine Fluphenazine D2 Dopamine D2 Fluphenazine->D2 Strong Antagonism Atypicals Atypical Antipsychotics Atypicals->D2 Antagonism HT2A Serotonin 5-HT2A Atypicals->HT2A Strong Antagonism H1 Histamine H1 Atypicals->H1 M1 Muscarinic M1 Atypicals->M1 A1 Adrenergic α1 Atypicals->A1 EPS High EPS / TD Risk D2->EPS Nigrostriatal Pathway HT2A->EPS Mitigates EPS Sed_Weight Sedation & Weight Gain H1->Sed_Weight Anticholinergic Anticholinergic Effects M1->Anticholinergic Hypotension Orthostatic Hypotension A1->Hypotension Metabolic High Metabolic Risk Sed_Weight->Metabolic

Caption: Receptor binding profiles and their correlation with major side effects.

Experimental Workflow for Side Effect Assessment in Clinical Trials

This flowchart outlines the systematic process for evaluating adverse effects in a comparative antipsychotic trial.

G cluster_setup Phase 1: Trial Setup cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Analysis A Patient Screening & Informed Consent B Baseline Assessments (EPS Scales, Metabolic Labs, Vitals) A->B C Randomization B->C D Treatment Arm 1 (e.g., Fluphenazine) C->D E Treatment Arm 2 (e.g., Atypical Antipsychotic) C->E F Regular Follow-Up Visits (Adverse Event Queries, Weight/BMI) D->F E->F G Scheduled Protocol Assessments (EPS Scales, Metabolic Labs) H Data Lock & Analysis (Incidence Rates, Mean Change) G->H I Comparative Profile Generation H->I

Caption: A typical experimental workflow for comparative side effect analysis.

Conclusion

The selection of an antipsychotic agent necessitates a nuanced understanding of its side effect profile, balanced against its efficacy for a particular patient. Fluphenazine, a high-potency first-generation antipsychotic, is a potent D2 antagonist, which underlies both its therapeutic action and its high risk of extrapyramidal symptoms.[1] In contrast, the broader receptor binding profiles of atypical antipsychotics, particularly their high affinity for 5-HT2A receptors, contribute to a lower risk of EPS. However, this complex pharmacology, including interactions with histaminergic, muscarinic, and adrenergic receptors, also predisposes patients to a higher risk of metabolic and other side effects.[17] This guide provides the quantitative data and methodological context necessary for informed decision-making in both clinical research and drug development, emphasizing the need for individualized treatment strategies based on a comprehensive risk-benefit analysis.

References

A Comparative Analysis of Fluphenazine Decanoate and Newer Antipsychotic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the cost-effectiveness, clinical efficacy, and safety profiles of the first-generation long-acting injectable antipsychotic, fluphenazine decanoate, in comparison to second-generation agents.

This guide provides a comprehensive assessment for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, methodologies, and visual representations of key biological pathways and analytical workflows.

Executive Summary

This compound, a long-acting injectable (LAI) typical antipsychotic, has been a cornerstone in the management of schizophrenia for decades. Its primary mechanism of action is the potent antagonism of the dopamine D2 receptor.[1][2] With the advent of newer, atypical LAI antipsychotics such as risperidone, paliperidone, olanzapine, and aripiprazole, which exhibit a broader range of receptor activity, including serotonin 5-HT2A receptor antagonism, the therapeutic landscape has evolved.[3][4] This guide synthesizes the available evidence to provide a comparative analysis of the cost-effectiveness, efficacy, and safety of this compound versus these newer agents.

The evidence suggests a nuanced picture. While newer agents often present a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS), their acquisition costs are significantly higher.[5] Cost-effectiveness analyses, therefore, yield mixed results, often dependent on the specific comparator, the healthcare system context, and the outcomes measured (e.g., relapse rates, hospitalization days, quality-adjusted life years). For some patient populations and healthcare systems, the lower drug cost of this compound may render it a more cost-effective option, especially when considering the total cost of care.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies, offering a comparative view of this compound and newer LAI antipsychotics across key domains of cost, efficacy, and adverse effects.

Table 1: Comparative Cost-Effectiveness
ComparisonStudy TypeKey Findings
This compound vs. Oral First-Generation Antipsychotics Retrospective Cohort (South India)Mean annual treatment cost was lower for this compound (₹972.68) compared to oral antipsychotics (₹1291.72)[6].
Flupentixol Decanoate vs. Risperidone LAI Markov Model (Germany)Risperidone LAI was associated with slightly fewer hospitalization days (1.08 vs. 1.28 days/month) and less co-medication for side effects (8.3% vs. 15.0%) but had substantially higher monthly costs (€1,015 vs. €395)[7].
Haloperidol Decanoate vs. Paliperidone Palmitate Randomized Controlled Trial (US)Paliperidone palmitate showed a slight increase in Quality-Adjusted Life Years (QALYs) over 18 months but at a significantly higher cost, resulting in a high incremental cost-effectiveness ratio[8].
First-Generation LAIs vs. Risperidone LAI Nationwide Retrospective Cohort (Finland)No significant difference in time to psychiatric hospitalization or all-cause discontinuation between risperidone LAI and first-generation LAIs (including this compound)[4].
Table 2: Comparative Efficacy
ComparisonOutcome MeasureKey Findings
Oral Fluphenazine vs. Oral Olanzapine Randomized Controlled TrialOlanzapine showed significantly greater improvement in PANSS total and positive scores compared to fluphenazine[9].
Fluphenazine/Haloperidol Decanoate vs. Risperidone LAI Randomized Controlled TrialNo significant difference in psychopathology or hospitalizations between staying on a first-generation LAI versus switching to risperidone LAI[3].
First-Generation LAIs vs. Second-Generation LAIs Systematic ReviewNo significant difference in PANSS scores between first- and second-generation LAIs[10].
This compound vs. Placebo Randomized Controlled TrialThis compound was superior to placebo in reducing relapse rates at one year[11].
Table 3: Comparative Adverse Effect Profiles
ComparisonAdverse EffectKey Findings
Oral Fluphenazine vs. Oral Olanzapine Extrapyramidal Symptoms (EPS)Olanzapine group showed significantly greater mean decreases on the Simpson-Angus Scale (SAS) and Hillside Akathisia Scale (HAS)[9].
Fluphenazine/Haloperidol Decanoate vs. Risperidone LAI Weight Gain & ProlactinSwitching to risperidone LAI resulted in a significant increase in Body Mass Index (BMI) and prolactin levels compared to staying on a first-generation LAI[3].
Oral Fluphenazine vs. Oral Amisulpride Need for Anticholinergic MedicationMore patients in the fluphenazine group required concomitant anticholinergic medication to manage EPS[12].
This compound vs. Oral Fluphenazine AkinesiaA higher incidence of severe akinesia was reported in patients receiving this compound compared to the oral formulation[11].

Experimental Protocols

This section details the methodologies of key cited experiments to provide a deeper understanding of the evidence base.

Randomized Controlled Trial (RCT): Olanzapine vs. Fluphenazine
  • Objective: To evaluate the efficacy and safety of oral olanzapine compared with oral fluphenazine in patients with schizophrenia or schizoaffective disorder.

  • Design: A 22-week, randomized, double-blind, parallel-group clinical trial.

  • Participants: 60 patients meeting DSM-IV criteria for schizophrenia or schizoaffective disorder.

  • Intervention: Patients were randomly assigned to receive either olanzapine or fluphenazine.

  • Outcome Measures:

    • Efficacy: Brief Psychiatric Rating Scale (BPRS), Positive and Negative Syndrome Scale (PANSS), and Clinical Global Impression (CGI) Severity and Improvement scores.

    • Safety: Hillside Akathisia Scale (HAS), Simpson-Angus Scale (SAS), Abnormal Involuntary Movement Scale (AIMS), vital signs, laboratory tests, and treatment-emergent adverse events.

  • Data Analysis: Comparison of mean changes from baseline to endpoint for efficacy and safety measures between the two groups[9].

Retrospective Cohort Study: First-Generation LAIs vs. Risperidone LAI
  • Objective: To compare the effectiveness of risperidone LAI with first-generation LAIs in a real-world setting.

  • Design: A nationwide, retrospective inception cohort study using data from Finnish nationwide databases.

  • Participants: 4532 patients who initiated treatment with either risperidone LAI or a first-generation LAI (including this compound).

  • Outcome Measures:

    • Primary: Time to first psychiatric hospitalization.

    • Secondary: Time to all-cause discontinuation and duration of psychiatric hospitalization.

  • Data Analysis: Cox proportional hazards regression was used to compare the time-to-event outcomes between the treatment groups, adjusting for relevant covariates[4].

Cost-Effectiveness Analysis using a Markov Model: Flupentixol Decanoate vs. Risperidone LAI
  • Objective: To assess the cost-effectiveness of risperidone LAI compared with flupentixol decanoate for the long-term management of schizophrenia.

  • Design: A Markov model was constructed to simulate the costs and outcomes of treatment over a two-year time horizon from a payer's perspective.

  • Model States: The model likely included health states such as 'stable on treatment', 'relapse (hospitalized)', 'relapse (not hospitalized)', and 'discontinued treatment'.

  • Data Inputs: Transition probabilities between health states, costs associated with each state (including drug acquisition, administration, hospitalization, and management of side effects), and effectiveness data (e.g., reduction in hospitalization days) were derived from a longitudinal analysis of patient-level data from a German sickness fund.

  • Outcome Measures: Incremental Cost-Effectiveness Ratio (ICER), typically expressed as the additional cost per additional unit of health outcome (e.g., per avoided hospital day).

  • Data Analysis: The model simulates the progression of a cohort of patients through the different health states over time for each treatment strategy. The total costs and health outcomes for each strategy are then compared to calculate the ICER[7].

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and analytical workflows relevant to the comparison of this compound and newer antipsychotic agents.

G cluster_0 Typical Antipsychotic (Fluphenazine) Fluphenazine Fluphenazine D2R Dopamine D2 Receptor Fluphenazine->D2R Antagonism G_protein_i Gi/o Protein D2R->G_protein_i Activation AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Gene Expression & Neuronal Firing PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Fluphenazine.

G cluster_1 Atypical Antipsychotic Atypical Atypical Antipsychotic D2R Dopamine D2 Receptor Atypical->D2R Antagonism S_HT2AR Serotonin 5-HT2A Receptor Atypical->S_HT2AR Antagonism G_protein_q Gq/11 Protein S_HT2AR->G_protein_q Activation PLC Phospholipase C G_protein_q->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Dopamine_Release Modulation of Dopamine Release in other pathways Ca_PKC->Dopamine_Release

Caption: Dual Dopamine D2 and Serotonin 5-HT2A Receptor Blockade by Atypical Antipsychotics.

G cluster_2 Cost-Effectiveness Analysis Workflow Define_Problem Define Problem: Compare Fluphenazine vs. Newer Agent Identify_Studies Identify Relevant Studies: RCTs, Cohort Studies Define_Problem->Identify_Studies Extract_Data Extract Data: Costs, Efficacy, Side Effects Identify_Studies->Extract_Data Synthesize_Data Synthesize Data: Meta-analysis, Data Tables Extract_Data->Synthesize_Data Model_Analysis Model Analysis: (e.g., Markov Model) Synthesize_Data->Model_Analysis ICER Calculate ICER Model_Analysis->ICER Sensitivity_Analysis Sensitivity Analysis ICER->Sensitivity_Analysis Conclusion Draw Conclusions on Cost-Effectiveness Sensitivity_Analysis->Conclusion

Caption: Workflow for a Model-Based Cost-Effectiveness Analysis.

Conclusion

The decision to use this compound versus a newer antipsychotic agent is a complex one that requires careful consideration of multiple factors. While newer agents generally offer a better side-effect profile, particularly concerning EPS, this benefit comes at a higher acquisition cost. The evidence on overall cost-effectiveness is not definitive and can vary depending on the specific agents being compared and the healthcare setting.

For researchers and drug development professionals, this comparative analysis highlights the ongoing need for well-designed, head-to-head clinical trials that incorporate comprehensive economic evaluations. Future research should focus on long-term outcomes, including functional status and quality of life, to provide a more complete picture of the value proposition of these different treatment options. Furthermore, understanding the patient characteristics that predict a better response to either older or newer agents will be crucial for personalizing treatment and optimizing outcomes in schizophrenia.

References

Safety Operating Guide

Proper Disposal of Fluphenazine Decanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Fluphenazine Decanoate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with regulatory considerations and best practices in a laboratory setting.

Regulatory and Safety Overview

This compound is a long-acting antipsychotic medication. For disposal purposes, two key regulatory aspects must be considered: its status as a controlled substance and its potential classification as hazardous waste.

  • Controlled Substance Status: In the United States, Fluphenazine is not classified as a federally controlled substance.[1][2] This means that the stringent disposal requirements mandated by the Drug Enforcement Administration (DEA) for scheduled drugs, such as witnessed destruction or the use of a reverse distributor, are not federally required for pure this compound. However, state or local regulations may vary, and if the compound is mixed with a controlled substance, it must be disposed of as such.

  • Hazardous Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical can be considered hazardous waste if it is specifically listed (P- or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] this compound has a reported oral LD50 in rats of 19 mg/kg, which is below the EPA's threshold of 50 mg/kg for consideration as an acutely toxic hazardous waste (P-list).[5][6][7] While not explicitly on the P-list, this level of toxicity warrants handling it with the precautions appropriate for a toxic chemical. Therefore, the most prudent approach is to manage this compound waste as a hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safety and disposal of this compound.

ParameterValueSpeciesReference
Oral LD50 19 mg/kgRat[5][6]
Water Solubility Practically insolubleN/A[6]
Chemical Stability Stable under normal conditionsN/A[8]
Conditions to Avoid Light, freezing, strong oxidizersN/A[8][9]

Disposal Workflow and Protocols

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance.

Logical Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound waste in a laboratory setting.

G cluster_start Start: this compound Waste Generated cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_end Final Disposition start Identify Waste Type: - Unused pure compound - Contaminated labware - Aqueous solutions is_controlled Is the waste mixed with a DEA Controlled Substance? start->is_controlled is_rcra Treat as RCRA Hazardous Waste? (Recommended due to high toxicity) is_controlled->is_rcra No dea_disposal Follow DEA Disposal Procedures: - Contact EHS - Use Reverse Distributor is_controlled->dea_disposal Yes chem_deactivation Option 1: Chemical Deactivation in Lab (for small quantities) is_rcra->chem_deactivation Yes waste_pickup Option 2: Hazardous Waste Pickup is_rcra->waste_pickup Yes final_disposal Dispose of treated waste and empty containers according to institutional EHS guidelines. chem_deactivation->final_disposal waste_pickup->final_disposal

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Chemical Deactivation for Small Quantities

For small quantities of this compound generated in a research setting, chemical degradation can be an effective disposal method before final disposal as hazardous waste. This protocol is based on forced degradation studies that show susceptibility to oxidation and hydrolysis.[10][11][12][13]

Objective: To degrade this compound into less toxic byproducts.

Materials:

  • This compound waste

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Appropriate glass container (e.g., beaker or flask)

  • Stir plate and stir bar

  • pH paper or meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Methodology:

  • Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Solubilization: If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent like ethanol before proceeding. This compound is practically insoluble in water.[6]

  • Oxidative Degradation:

    • To the this compound solution, slowly add an excess of 3% hydrogen peroxide.

    • Stir the mixture at room temperature for a minimum of 24 hours to facilitate oxidation. Studies indicate that phenothiazines are susceptible to oxidation, which can alter their structure and reduce toxicity.[10][13]

  • Hydrolysis (Optional add-on):

    • Following the oxidation step, adjust the pH to be acidic (pH < 2) by slowly adding 1N HCl and stir for several hours.

    • Next, neutralize the solution and then make it basic (pH > 10) by slowly adding 1N NaOH and continue stirring. This cycling through pH can promote hydrolysis of the decanoate ester.

  • Neutralization and Verification:

    • After the degradation period, neutralize the final solution to a pH between 6 and 8 by adding 1N HCl or 1N NaOH as needed.

    • Verify the pH using a calibrated pH meter or pH paper.

  • Final Disposal:

    • The resulting neutralized solution should be collected in a designated hazardous waste container.

    • Label the container clearly as "Degraded Fluphenazine Waste" and include all chemical constituents.

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office.

Empty Container Disposal:

  • Empty containers that held pure this compound should be managed as hazardous waste due to the acute toxicity of the residue.[4]

  • Rinse the container three times with a suitable solvent (e.g., ethanol). Collect the rinsate and dispose of it as hazardous waste.

  • After triple-rinsing, the container can often be disposed of as non-hazardous lab glass, but confirm this with your institutional EHS policy. Deface or remove the original label before disposal.

References

Safeguarding Your Research: A Guide to Handling Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fluphenazine Decanoate, including personal protective equipment (PPE) recommendations, operational plans, and disposal protocols.

This compound is a long-acting antipsychotic medication.[1] In a laboratory setting, it is crucial to handle this compound with care to avoid potential health hazards. The substance may cause allergic reactions through skin contact or inhalation, is suspected of damaging fertility or the unborn child, and can cause serious eye irritation.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale & Citations
Eye/Face Protection Chemical splash goggles or safety goggles with side-shields. A face shield should also be worn if a splash hazard exists.To prevent contact with the eyes, which can cause serious irritation.[3][4][5]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber or natural rubber). Gloves must be inspected before use.To prevent skin contact, which can lead to allergic skin reactions.[3][4][6][7]
Skin & Body Protection Protective laboratory coat, apron, or impervious clothing.To protect skin from accidental exposure.[3][5] Contaminated work clothing should not be allowed out of the workplace.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or airborne concentrations are high, a NIOSH-approved respirator or a full-face respirator should be used.To prevent inhalation, which may cause allergy or asthma symptoms.[2][3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as under a laboratory fume hood or in a biosafety cabinet, to minimize inhalation of vapors or mists.[2][3][6]

  • Avoid Contact: Avoid all contact with the eyes and skin, and do not inhale vapors, mists, or fumes.[3][4][5]

  • Hygiene Practices: Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Facilities should be equipped with an eyewash station and a safety shower.[3][5]

Storage:

  • Temperature: Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4][8]

  • Conditions: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][6][7]

  • Protection from Light: Protect the substance from light, as exposure may cause decomposition.[3][4] Retain in the carton until time of use.[3]

Emergency Protocols

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 to 20 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for 15 to 20 minutes while removing contaminated clothing. Get medical attention if irritation develops.[3][6]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

  • Ingestion: If conscious, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][6]

Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel from the area.[5][7] Wear full personal protective equipment, including respiratory protection.[5] Prevent the spill from entering drains or water courses.[5][6] Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a suitable, sealed container for chemical waste.[4][5]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[3][5] For unused medicine that is not on the FDA flush list, it is recommended to mix it with an unappealing substance like dirt or used coffee grounds, place it in a sealed container, and then dispose of it in the household trash.[9] Always scratch out personal information from prescription labels before discarding containers.[9]

Quantitative Data Summary

ParameterValue / InformationSource
Storage Temperature 20°C to 25°C (68°F to 77°F)[4][8]
pH 4.8 - 5.2[3]
Occupational Exposure Limits No occupational exposure limit values have been established.[5][6][10][11]
HMIS Ratings Health: 2*, Fire: 1, Reactivity: 0[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Protocol A Risk Assessment B Don PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete J Spill or Exposure Occurs D->J If incident occurs F Segregate Waste E->F G Dispose of Waste per Regulations F->G H Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow First-Aid Measures J->K Exposure L Execute Spill Cleanup Protocol J->L Spill

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine Decanoate
Reactant of Route 2
Reactant of Route 2
Fluphenazine Decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.